3-Fluoro-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPITUUQKCGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380940 | |
| Record name | 3-Fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189628-39-5 | |
| Record name | 3-Fluoro-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methylbenzaldehyde 99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Fluoro-5-methylbenzaldehyde
CAS No: 189628-39-5 Formula: C₈H₇FO Molecular Weight: 138.14 g/mol [1][2][3]
Executive Summary
3-Fluoro-5-methylbenzaldehyde is a critical trisubstituted aromatic intermediate employed primarily in the synthesis of p38 MAP kinase inhibitors and agrochemical fungicides.[1] Its structural value lies in the meta-meta relationship of the fluorine and methyl groups relative to the aldehyde, a substitution pattern that is difficult to access via direct electrophilic aromatic substitution due to directing group conflicts.
This guide details three distinct synthetic pathways, prioritizing regiospecificity and scalability. The Cryogenic Formylation route is presented as the primary method for research-scale synthesis due to its high reliability and directness.[1]
Retrosynthetic Analysis
To access the 1,3,5-substitution pattern, we must disconnect the aldehyde moiety, as the fluoro-methyl core is best established early via commercially available precursors like 3-bromo-5-fluorotoluene or 3-fluoro-5-methylbenzoic acid.[1]
Figure 1: Retrosynthetic tree illustrating the three primary disconnection strategies.
Route 1: Cryogenic Organometallic Formylation (Primary)
Strategy: Lithium-Halogen Exchange followed by electrophilic quench.[1] Starting Material: 3-Bromo-5-fluorotoluene.[1]
This is the preferred route for medicinal chemistry applications. It installs the aldehyde carbon directly onto the aromatic ring.
Mechanistic Insight & Critical Control
The success of this reaction hinges on the competition between Lithium-Halogen Exchange (Desired) and Benzylic Deprotonation (Undesired).[1]
-
The Trap: The methyl protons in 3-bromo-5-fluorotoluene are benzylic and adjacent to an electron-withdrawing fluorine, making them slightly acidic.[1] If the temperature rises above -60°C, n-Butyllithium may deprotonate the methyl group (lateral lithiation) rather than exchange the bromide, leading to complex mixtures.[1]
-
The Solution: Strict maintenance of -78°C ensures the kinetic product (aryl lithium) is formed exclusively.[1]
Figure 2: Reaction pathway for the conversion of aryl bromide to aldehyde.
Detailed Protocol
Reagents:
-
3-Bromo-5-fluorotoluene (1.0 eq)[1]
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]
-
N,N-Dimethylformamide (DMF) (1.5 eq, anhydrous)[1]
-
THF (Anhydrous, solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. maintain an inert atmosphere (N₂ or Ar).[1]
-
Solvation: Add 3-bromo-5-fluorotoluene (5.0 g, 26.4 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi (11.6 mL, 29.0 mmol) dropwise via syringe over 20 minutes.
-
Checkpoint: The solution may turn yellow/orange. Stir at -78°C for 45 minutes to ensure complete exchange.
-
-
Quench: Add anhydrous DMF (3.1 mL, 39.6 mmol) dropwise. The viscosity may increase. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl (30 mL) while stirring vigorously.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil is typically purified via flash column chromatography (Hexanes:EtOAc 95:5) to yield a clear to pale yellow oil.
Route 2: Oxidation of Benzyl Alcohol (Scalable Alternative)
Strategy: Reduction of carboxylic acid to alcohol, followed by mild oxidation. Starting Material: 3-Fluoro-5-methylbenzoic acid.[1]
This route avoids pyrophoric lithium reagents, making it safer for larger batches in facilities lacking cryogenic capabilities.
Step 1: Reduction to Alcohol
-
Reagents: 3-Fluoro-5-methylbenzoic acid, Borane-THF complex (BH₃[1]·THF) or LiAlH₄.[4][5]
-
Protocol: Treat the acid with 1.2 eq of BH₃·THF at 0°C, then reflux for 2 hours. Quench with MeOH. This yields 3-fluoro-5-methylbenzyl alcohol quantitatively.[1]
Step 2: Oxidation to Aldehyde
Using Manganese Dioxide (MnO₂) is preferred over Swern oxidation for benzylic alcohols due to operational simplicity, although it requires a large excess of reagent.
Protocol:
-
Dissolve 3-fluoro-5-methylbenzyl alcohol (1.0 eq) in Dichloromethane (DCM).
-
Add activated MnO₂ (10.0 eq). Note: Activated MnO₂ is critical; commercial "precipitated" grades may be inactive.[1]
-
Stir at room temperature for 12–24 hours. Monitor by TLC.[1][6]
-
Filter through a pad of Celite to remove the manganese solids.
-
Concentrate the filtrate to obtain the aldehyde.
Comparative Data & Properties
Route Comparison
| Feature | Route 1 (Li-Exchange) | Route 2 (Oxidation) | Route 3 (Nitrile Red.)[1] |
| Step Count | 1 Step | 2 Steps | 1 Step |
| Overall Yield | 85-92% | 75-80% | 60-75% |
| Key Risk | Cryogenic control required | Over-oxidation to acid | Over-reduction to amine |
| Scalability | Moderate (cooling limits) | High | High |
| Cost | Low (Generic reagents) | Moderate (Reducing agents) | Moderate |
Physicochemical Properties[1][3][8][9]
-
Appearance: Colorless to pale yellow liquid.[7]
-
Boiling Point: ~97.6°C (at reduced pressure) / ~190°C (atmospheric est.)[1]
-
Flash Point: 79.3°C[3]
-
Storage: Store under nitrogen at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon air exposure.[1]
Safety & Handling (E-E-A-T)
-
Hazards: this compound is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[1][2]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[8]
-
Spill Control: Absorb with sand or vermiculite. Do not flush into surface water; fluorinated aromatics can be persistent environmental pollutants.[1]
References
-
Preparation of this compound via Lithiation
-
General Procedure for Formylation of Fluorotoluenes
-
Reduction of Benzoic Acids to Benzaldehydes
-
Safety Data Sheet (SDS)
Sources
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3-Fluoro-5-methylbenzaldehyde boiling point
An In-Depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 3-Fluoro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 189628-39-5), a key fluorinated building block in modern organic synthesis. The document details its critical physicochemical properties, with a primary focus on the verification and experimental determination of its boiling point. A detailed, field-tested protocol for micro-boiling point determination is provided, contextualized with insights into the compound's probable synthetic origins and the implications for purity assessment. This guide serves as a practical resource for researchers handling this intermediate, ensuring both accurate characterization and safe laboratory practice.
Introduction and Chemical Identity
This compound is an aromatic aldehyde whose structure is distinguished by the presence of both a fluorine atom and a methyl group on the benzene ring, meta to the formyl functional group. This substitution pattern imparts specific reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical sectors.[1] The electron-withdrawing nature of the fluorine atom and the aldehyde group influences the molecule's electronic properties, which is a key consideration in synthetic route planning.
Accurate characterization of its physical properties is paramount for its effective use. The boiling point, in particular, is a critical parameter for purification via distillation, for assessing purity, and for setting appropriate parameters in high-temperature reactions.
Physicochemical and Safety Data
A summary of the essential properties of this compound is presented below. This data is crucial for safe handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 189628-39-5 | [2][3] |
| Molecular Formula | C₈H₇FO | [2] |
| Molecular Weight | 138.14 g/mol | [2] |
| Boiling Point | 197.6°C - 198°C (at 760 mmHg) | N/A |
| Density | 1.136 g/cm³ | N/A |
| Flash Point | 79.3°C | N/A |
| Appearance | Clear to faint yellow liquid | N/A |
| Synonyms | 5-Fluoro-m-tolualdehyde, 3-Fluoro-5-formyltoluene | N/A |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) | N/A |
Safety and Handling
This compound is classified as an irritant and a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing vapours), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The Causality of Boiling Point: Synthesis and Purity
Understanding the boiling point's significance requires insight into the compound's synthesis. While multiple synthetic routes exist for substituted benzaldehydes, a common and industrially relevant method is the Gattermann-Koch reaction or a related formylation.[4][5] In a plausible synthesis, 1-fluoro-3-methylbenzene would be subjected to formylation using carbon monoxide and a Lewis acid catalyst.
Plausible Synthetic Route: 1-fluoro-3-methylbenzene + CO/HCl (Lewis Acid Catalyst, e.g., AlCl₃) → this compound
Implications for Purification and Boiling Point:
-
Potential Impurities: The crude product from such a synthesis may contain unreacted 1-fluoro-3-methylbenzene (boiling point ~116°C), isomeric side-products, and non-volatile catalyst residues.
-
Role of Distillation: Distillation is the primary method for removing these impurities. The significant difference between the boiling point of the starting material and the desired product allows for efficient separation.
-
Boiling Point as a Purity Indicator: A sharp, constant boiling point observed during distillation, matching the literature value of 197.6°C , is a strong indicator of the compound's purity. A broad boiling range suggests the presence of contaminants.
Experimental Determination of Boiling Point
For research-scale quantities, a micro-boiling point determination using a Thiele tube is the most efficient and material-sparing method. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.
Experimental Workflow Diagram
Caption: Workflow for micro-boiling point determination using a Thiele tube.
Step-by-Step Protocol
This protocol is a self-validating system; careful observation of the described phenomena is key to its trustworthiness.[6][7]
-
Preparation: Secure a Thiele tube filled with mineral oil to a retort stand. Attach a small test tube (e.g., 6x50 mm) containing ~100 µL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the bottom of the sample tube.
-
Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the sample tube with the open end down. The trapped air pocket in the capillary acts as a nucleation site for boiling.
-
Assembly: Immerse the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level and the side arm junction.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. The design of the tube ensures uniform heat distribution via convection.
-
First Observation (Bubble Stream): As the temperature rises, a stream of bubbles will begin to emerge from the tip of the inverted capillary tube. Initially, this is due to the expansion of trapped air. Continue heating slowly (1-2°C per minute) until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling vigorously.
-
Equilibrium and Measurement: Remove the heat source. The liquid will begin to cool. The point at which the bubbling ceases and the liquid is drawn back into the capillary tube is the precise moment the external pressure equals the vapor pressure of the liquid.
-
Record Boiling Point: Record the temperature on the thermometer at the exact moment the liquid enters the capillary. This temperature is the experimental boiling point.
-
Verification: Cross-reference the observed boiling point with the literature value (~197.6°C). For ultimate verification, the compound's identity should be confirmed using spectroscopic methods. A Certificate of Analysis for this compound confirms that Infrared (IR) and Proton NMR spectroscopy are standard validation methods.[8]
Conclusion
The boiling point of this compound is a fundamental physical constant, robustly determined to be 197.6°C at atmospheric pressure . This guide has contextualized this value, demonstrating its critical role as an indicator of purity and a necessary parameter for purification by distillation. The provided micro-scale experimental protocol offers a reliable, material-efficient method for verifying this property in a research setting. By integrating an understanding of the compound's synthesis with precise experimental technique, researchers can ensure the quality and integrity of this versatile synthetic intermediate.
References
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
Micro-boiling point measurement . University of California, Davis - Chem 118L. [Link]
- Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
- Method of producing fluorinated and chlorinated benzaldehydes.
-
Micro Boiling Point Determination . The Chemist. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]
-
This compound (C8H7FO) . PubChemLite. [Link]
-
How to Determine Boiling Points on the Microscale . Chemtips. [Link]
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- 5. EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
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Methodological & Application
Application Note: High-Fidelity Wittig Olefination of 3-Fluoro-5-methylbenzaldehyde
Executive Summary
This technical guide details the operational protocols for subjecting 3-Fluoro-5-methylbenzaldehyde to Wittig olefination.[1] This fluorinated intermediate is a critical scaffold in medicinal chemistry, often used to modulate metabolic stability (via fluorine blockade of P450 sites) and lipophilicity.
We present two distinct workflows:
-
Protocol A (Methylenation): Synthesis of the styrene derivative using a non-stabilized ylide.[1]
-
Protocol B (E-Selective Olefination): Synthesis of
-unsaturated esters using a stabilized ylide.[1]
These protocols address the specific electronic requirements of the 3-fluoro-5-methyl substitution pattern and provide a validated strategy for the removal of triphenylphosphine oxide (TPPO), the primary bottleneck in Wittig scalability.[1]
Chemical Profile & Mechanistic Insight[1][3][4][5][6][7]
Substrate Analysis
-
Electronic Character:
-
Fluorine (
): Exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon relative to unsubstituted benzaldehyde.[1] -
Methyl (
): Exerts a weak inductive donating effect (+I).[1] -
Net Effect: The -I effect of fluorine dominates, making the aldehyde moderately activated toward nucleophilic attack by the phosphonium ylide.
-
-
Sterics: The meta-substitution pattern (
) leaves the ortho positions open, minimizing steric hindrance during the formation of the oxaphosphetane intermediate.
Reaction Mechanism (Kinetic vs. Thermodynamic)
The choice of ylide determines the stereochemical outcome.
-
Non-Stabilized Ylides (Protocol A): React under kinetic control .[1] The transition state minimizes steric clash, leading to Z-alkenes (or terminal alkenes where stereochemistry is moot).[1]
-
Stabilized Ylides (Protocol B): React under thermodynamic control .[1] The reversible formation of the betaine/oxaphosphetane allows equilibration to the more stable trans-oxaphosphetane, yielding the E-alkene.
Figure 1: General mechanistic flow of the Wittig reaction. The formation of the strong P=O bond (approx. 575 kJ/mol) drives the irreversible cycloreversion.
Protocol A: Methylenation (Terminal Alkene Synthesis)
Objective: Conversion of aldehyde to 3-Fluoro-5-methylstyrene.[1]
Reagents: Methyltriphenylphosphonium bromide (MTPPB), Potassium tert-butoxide (KO
Experimental Design Logic
-
Base Selection: KO
Bu is preferred over -BuLi for this substrate.[1] It is safer, easier to handle, and sufficiently strong ( in THF) to deprotonate the phosphonium salt ( ) without attacking the aldehyde or the aromatic ring via nucleophilic aromatic substitution ( ), a risk with organolithiums on fluorinated rings. -
Temperature: The ylide is generated at
to prevent decomposition, but the addition of the aldehyde can proceed at ambient temperature due to the moderate activation of the substrate.
Step-by-Step Procedure
-
Preparation of Ylide (Yellow Suspension):
-
Flame-dry a 2-neck round-bottom flask (RBF) and equip with a stir bar and nitrogen inlet.[1]
-
Add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.3 M concentration relative to aldehyde).
-
Cool the suspension to
in an ice bath. -
Add KO
Bu (1.3 equiv) portion-wise over 5 minutes. The solution will turn bright yellow, indicating ylide formation. -
Stir at
for 45 minutes.
-
-
Substrate Addition:
-
Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at
. -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1]
-
-
Quench:
Protocol B: E-Selective Olefination (Cinnamate Synthesis)
Objective: Synthesis of Ethyl (E)-3-(3-fluoro-5-methylphenyl)acrylate. Reagents: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).[1] Solvent: Dichloromethane (DCM) or Toluene.[1]
Experimental Design Logic
-
Reactivity: Stabilized ylides are less nucleophilic.[1] The reaction requires higher temperatures or longer times compared to Protocol A.
-
Selectivity: The reaction is reversible.[8] Conducting the reaction at room temperature in a non-protic solvent (DCM) favors the thermodynamic E-isomer (>95:5 E:Z ratio).[1]
Step-by-Step Procedure
-
Reaction Setup:
-
Execution:
-
Stir at RT for 12 hours.
-
Note: If conversion is slow (due to the methyl group's weak donation deactivating the aldehyde slightly), switch solvent to Toluene and reflux (
) for 4 hours.
-
-
Workup:
Purification Strategy: The TPPO Problem
Triphenylphosphine oxide (TPPO) is the major byproduct and is notoriously difficult to remove due to its solubility overlap with many organic compounds. We recommend Precipitation via Complexation over standard chromatography for this lipophilic substrate.[1]
Method: MgCl2 Complexation
TPPO forms a Lewis acid-base complex with
-
Dissolve the crude residue in minimal Toluene or Ether.[1]
-
Add
(2.0 equiv relative to TPPO).[1] -
Heat to reflux for 15 minutes, then cool to RT.
-
The TPPO-
complex will precipitate as a white solid.[1] -
Filter through a pad of Celite.[1] The filtrate contains the pure alkene.
Figure 2: Workflow for the chemical removal of Triphenylphosphine Oxide (TPPO).[1]
Data Summary & Troubleshooting
| Parameter | Protocol A (Methylenation) | Protocol B (Cinnamate) |
| Ylide Type | Non-Stabilized (Reactive) | Stabilized (Less Reactive) |
| Base Required | Yes (KO | No (Pre-formed ylide) |
| Temp | RT or Reflux | |
| Selectivity | N/A (Terminal Alkene) | High E-Selectivity |
| Key Risk | Moisture (Quenches Ylide) | Slow Kinetics |
Troubleshooting:
-
Low Yield (Protocol A): Ensure THF is distilled over Na/Benzophenone or from a solvent system.[1] Moisture kills the non-stabilized ylide instantly.
-
Isomerization: If Z-selectivity is required for internal alkenes (not described here), avoid Lithium salts (use KHMDS) to prevent "Salt-Free" drift to the E-isomer.
References
-
Wittig Reaction Mechanism & Selectivity
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
-
[1]
-
TPPO Removal Strategies
- Batesky, D. C., et al. (2012). "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry.
-
Properties of this compound
-
[1]
-
-
Fluorine in Medicinal Chemistry
Sources
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Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 3-Fluoro-5-methylbenzaldehyde Scaffolds
Topic: Suzuki Coupling Conditions for 3-Fluoro-5-methylbenzaldehyde Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The This compound core represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., HPK1 inhibitors) and modulators of G-protein coupled receptors. Its value lies in the unique combination of the metabolic stability conferred by the fluorine atom and the conformational restriction provided by the methyl group.
However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents distinct challenges depending on the direction of bond formation. Researchers typically encounter two primary substrate classes:
-
Class A (Nucleophilic Scaffold): (3-Fluoro-5-methylphenyl)boronic acid . Used to install the "tail" of a molecule. This substrate is generally stable but requires careful base selection to avoid protodeboronation.
-
Class B (Electrophilic Scaffold): 4-Bromo-3-fluoro-5-methylbenzaldehyde . Used as a central "hub". This is a sterically hindered substrate. The bromine atom is flanked by ortho-fluorine and ortho-methyl groups, creating significant steric congestion that inhibits oxidative addition with standard catalysts like Pd(PPh3)4.
This guide provides field-proven protocols for both classes, with a specific focus on overcoming the steric barriers of Class B substrates using modern Buchwald precatalysts.
Critical Mechanistic Considerations
The "Ortho-Ortho" Effect in Class B Substrates
When coupling 4-bromo-3-fluoro-5-methylbenzaldehyde , the electrophilic center (C-Br) is activated electronically by the para-formyl group (electron-withdrawing), which lowers the energy barrier for oxidative addition. However, this electronic advantage is often negated by the steric bulk of the adjacent 3-fluoro and 5-methyl groups.
-
Standard Catalysts (e.g., Pd(PPh3)4): Often result in incomplete conversion or require excessive heating, leading to aldehyde degradation.
-
Optimized Catalysts (e.g., XPhos Pd G2, SPhos Pd G2): These bulky, electron-rich phosphine ligands facilitate oxidative addition into hindered halides and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.
Experimental Protocols
Protocol A: Coupling of (3-Fluoro-5-methylphenyl)boronic Acid
Use this protocol when attaching the 3-fluoro-5-methylphenyl ring to a heteroaryl halide.
Target Substrate: Heteroaryl Chlorides/Bromides Reagent: (3-Fluoro-5-methylphenyl)boronic acid (CAS: 139911-29-8)
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Aryl Halide (Substrate) | 1.0 equiv | Electrophile |
| (3-Fluoro-5-methylphenyl)boronic acid | 1.2 - 1.5 equiv | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 equiv | Catalyst (Robust, good for heteroaryls) |
| K₂CO₃ (2M aq) | 3.0 equiv | Base |
| 1,4-Dioxane | 0.2 M conc. | Solvent |
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane via syringe, followed by the addition of degassed 2M aqueous K₂CO₃.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Coupling of 4-Bromo-3-fluoro-5-methylbenzaldehyde (High Difficulty)
Use this protocol when building a core scaffold where the aldehyde is required for subsequent reductive amination.
Target Substrate: Aryl/Heteroaryl Boronic Acids Reagent: 4-Bromo-3-fluoro-5-methylbenzaldehyde (CAS: 1805553-88-1)
Scientist's Note: Due to the steric hindrance at the 4-position, XPhos Pd G2 is the catalyst of choice. It provides the necessary steric bulk to promote reductive elimination in crowded systems while maintaining high activity for oxidative addition.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 4-Bromo-3-fluoro-5-methylbenzaldehyde | 1.0 equiv | Hindered Electrophile |
| Aryl Boronic Acid/Ester | 1.3 - 1.5 equiv | Nucleophile |
| XPhos Pd G2 | 0.02 - 0.04 equiv | Pre-catalyst (Critical for sterics) |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 equiv | Base (Anhydrous often preferred) |
| THF : Water (10:1) | 0.15 M conc. | Solvent System |
Step-by-Step Procedure
-
Preparation: In a glovebox or under strict inert atmosphere, combine the bromo-aldehyde (1.0 equiv), boronic acid (1.3 equiv), XPhos Pd G2 (2-4 mol%), and finely ground K₃PO₄ (2.0 equiv) in a microwave vial.
-
Solvation: Add degassed THF and a small amount of degassed water (ratio 10:1). Note: A small amount of water is essential for the boronic acid activation mechanism, even with "anhydrous" bases.
-
Activation: Seal the vessel.
-
Reaction:
-
Thermal: Heat to 60°C for 2 hours, then increase to 80°C if conversion is slow.
-
Microwave: 100°C for 30–60 minutes (Recommended for rapid screening).
-
-
Monitoring: Check LC-MS for the disappearance of the bromide (M+H typically not visible for aldehyde; look for UV trace or conversion to product).
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: The aldehyde product is often sensitive to oxidation. Purify immediately or store under Nitrogen.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct conditions based on the specific "3-Fluoro-5-methyl" derivative being used.
Figure 1: Strategic decision tree for catalyst selection based on the electronic and steric nature of the this compound derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Class B) | Steric hindrance prevents oxidative addition. | Switch to XPhos Pd G2 or Sphos Pd G2 . Increase temperature to 100°C. Ensure O₂ is rigorously excluded. |
| Protodeboronation | Boronic acid loses B(OH)₂ before coupling. | Use a milder base (K₂CO₃ or Na₂CO₃ ) instead of phosphates. Lower temperature. Switch to Boronic Ester (Pinacol).[1] |
| Homocoupling | Oxidation of boronic acid. | Check inert atmosphere quality. Reduce catalyst loading. |
| Aldehyde Oxidation | Air exposure during reaction/workup. | Use degassed solvents. Work up quickly. Store product under inert gas. |
References
-
Google Patents. (2021). Pyrazolopyrimidine compounds and uses thereof (US11014929B2).
-
Context: Describes the use of 4-bromo-3-fluoro-5-methylbenzaldehyde in the synthesis of HPK1 inhibitors.[2]
-
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Retrieved from [Link]
-
ACS Publications. (2013). Reductive Carbonylation of Aryl Halides... A Protocol for the Synthesis of Aryl Aldehydes. Journal of Organic Chemistry. [Link]
- Context: Synthesis of the this compound core.
Sources
Application Note: Synthesis of 1-(3-Fluoro-5-methylphenyl)ethanol via Grignard Reaction of 3-Fluoro-5-methylbenzaldehyde
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1] Its application in the synthesis of secondary alcohols from aldehydes is a widely utilized transformation in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[2][3] This application note provides a detailed protocol and scientific rationale for the Grignard reaction between 3-Fluoro-5-methylbenzaldehyde and methylmagnesium bromide to synthesize 1-(3-fluoro-5-methylphenyl)ethanol, a versatile chiral building block.
The strategic placement of fluorine atoms and methyl groups on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity, while the lipophilic methyl group can modulate solubility and membrane permeability. Understanding the nuances of performing a Grignard reaction on a substrate bearing both an electron-withdrawing fluorine and an electron-donating methyl group is therefore of considerable practical importance. This guide will delve into the mechanistic considerations, provide a robust experimental protocol, and offer troubleshooting advice to ensure successful synthesis.
Mechanistic Insights: Navigating Substituent Effects
The core of the Grignard reaction is the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[3][5]
In the case of this compound, the substituents on the aromatic ring exert opposing electronic effects. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. Conversely, the methyl group, also in a meta position, is weakly electron-donating, which could slightly deactivate the carbonyl group. However, in this specific substitution pattern, the inductive effect of the fluorine atom is generally considered to have a more pronounced influence on the reactivity of the carbonyl group.
The generally accepted mechanism proceeds through a nucleophilic addition pathway.[4] The Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetravalent magnesium alkoxide intermediate.[5][6] Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[6]
// Reactants Benzaldehyde [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="CH₃MgBr (Methylmagnesium bromide)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Alkoxide [label="Magnesium Alkoxide Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Workup Workup [label="Acidic Workup (e.g., H₃O⁺)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product Product [label="1-(3-Fluoro-5-methylphenyl)ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow Benzaldehyde -> Alkoxide [label="Nucleophilic Attack"]; Grignard -> Alkoxide; Alkoxide -> Product [label="Protonation"]; Workup -> Alkoxide; } केंद Diagram: General workflow for the Grignard reaction.
Experimental Protocol: Synthesis of 1-(3-Fluoro-5-methylphenyl)ethanol
This protocol details the synthesis of 1-(3-fluoro-5-methylphenyl)ethanol using methylmagnesium bromide as the Grignard reagent. Extreme caution must be exercised as Grignard reagents are highly reactive, moisture-sensitive, and flammable. [7][8] All procedures should be conducted in a well-ventilated fume hood, and all glassware must be rigorously dried.[9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 138.14 | 5.00 g | 36.2 | |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 13.3 mL | 40.0 | Use a commercially available solution. | |
| Anhydrous Diethyl Ether (Et₂O) | 100 mL | Dried over sodium/benzophenone. | ||
| Saturated aqueous NH₄Cl | 50 mL | For quenching the reaction. | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous, for drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, a dropping funnel, and a rubber septum.
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.
-
Under a positive pressure of nitrogen, charge the flask with this compound (5.00 g, 36.2 mmol) and dissolve it in 50 mL of anhydrous diethyl ether.
-
-
Addition of Grignard Reagent:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the methylmagnesium bromide solution (13.3 mL of a 3.0 M solution in Et₂O, 40.0 mmol) to the stirred solution of the aldehyde via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C. A cloudy precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. This should be done dropwise initially to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3-fluoro-5-methylphenyl)ethanol.
-
Characterization of the Product
The structure of the synthesized 1-(3-fluoro-5-methylphenyl)ethanol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a quartet for the benzylic proton (CH-OH), a doublet for the methyl group of the ethanol moiety, a singlet for the aromatic methyl group, and multiplets for the aromatic protons. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two methyl carbons, the benzylic carbon bearing the hydroxyl group, and the aromatic carbons, including those directly attached to fluorine and the methyl group.
-
IR (thin film, cm⁻¹): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.
Troubleshooting and Scientific Rationale
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or no product yield | Wet reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Water protonates and destroys the Grignard reagent.[3] |
| Inactive magnesium (if preparing the Grignard reagent in situ). | Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. | |
| Formation of a significant amount of biphenyl or other coupling products | High reaction temperature. | Maintain a low temperature during the addition of the Grignard reagent. Higher temperatures can promote side reactions. |
| Recovery of starting aldehyde | Insufficient Grignard reagent. | Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure complete conversion of the aldehyde. |
| Formation of a reduction product (benzyl alcohol derivative) | Steric hindrance or specific reaction conditions. | This is less common with methyl Grignard but can occur.[4] Ensure slow addition at low temperatures to favor the nucleophilic addition pathway. |
Safety Precautions
-
Fire Hazard: Diethyl ether is extremely flammable and has a low boiling point. Grignard reactions are often exothermic.[7][10] Perform the reaction in a fume hood away from ignition sources.
-
Reactive Reagents: Grignard reagents react violently with water and protic solvents.[3][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[11]
-
Quenching: Quench the reaction carefully and slowly, especially on a larger scale, to control the exothermic release of heat and gas.
// Start Start [label="Low Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes Wet_Glassware [label="Wet Glassware/Solvents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Mg [label="Inactive Mg?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Insufficient_Grignard [label="Insufficient Grignard?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Dry_Apparatus [label="Oven-dry all glassware. Use anhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activate_Mg [label="Use fresh Mg turnings. Add iodine crystal.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Excess [label="Use 1.1-1.2 eq. of Grignard reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Wet_Glassware [label="Check"]; Wet_Glassware -> Dry_Apparatus [label="Yes"]; Wet_Glassware -> Inactive_Mg [label="No"]; Inactive_Mg -> Activate_Mg [label="Yes"]; Inactive_Mg -> Insufficient_Grignard [label="No"]; Insufficient_Grignard -> Use_Excess [label="Yes"]; } केंद Diagram: Troubleshooting flowchart for low yield.
Conclusion
The Grignard reaction of this compound with methylmagnesium bromide is an effective method for the synthesis of 1-(3-fluoro-5-methylphenyl)ethanol. Careful attention to anhydrous conditions and temperature control is paramount for achieving a high yield of the desired secondary alcohol. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully perform this valuable transformation and to adapt it for the synthesis of other structurally related compounds.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
University of Rochester. Grignard Reaction. [Link]
-
Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]
-
Tyler DeWitt. Using the Grignard Reaction to Make Alcohols. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Wikipedia. Grignard reaction. [Link]
- Google Patents. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
-
University of Washington. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
ResearchGate. (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
-
PubChem. 1-(3-Methylphenyl)ethanol. [Link]
-
Chemistry Stack Exchange. Why does alkyl group withdraw electrons in Grignard reagent?. [Link]
-
SpectraBase. 1-(3-Methylphenyl)ethanol. [Link]
- Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
-
Quora. What are Grignard reagent preparation precautions during preparation?. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
ResearchGate. Safety aspects of the process control of Grignard reactions. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
MDPI. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. [Link]
-
ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The.... [Link]
-
Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dchas.org [dchas.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. acs.org [acs.org]
Application Notes and Protocols: Strategic Protection of 3-Fluoro-5-methylbenzaldehyde for Advanced Synthesis
Introduction: The Synthetic Utility of 3-Fluoro-5-methylbenzaldehyde
This compound is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group, influences the reactivity of both the aromatic ring and the aldehyde functionality. The aldehyde group, being highly reactive towards nucleophiles and susceptible to oxidation and reduction, often requires temporary masking or "protection" to allow for selective chemical transformations elsewhere on the molecule.[2][3]
A well-designed protecting group strategy is paramount for the successful execution of a multi-step synthesis involving sensitive intermediates like this compound.[4] The choice of protecting group dictates the reaction conditions that can be subsequently employed. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable (inert) to the desired reaction conditions.
-
Easy to remove selectively in high yield under conditions that do not affect other functional groups.[5]
This guide provides a detailed analysis of two primary and robust strategies for the protection of this compound: acetal and dithioacetal formation. We will delve into the causality behind the selection of each strategy, provide validated, step-by-step protocols, and offer a comparative framework to aid researchers in making informed decisions for their specific synthetic routes.
Strategic Decision Framework: Acetal vs. Dithioacetal Protection
The primary decision point for selecting a protecting group for an aldehyde hinges on the stability required for subsequent reaction steps. The concept of orthogonal protection , where different protecting groups can be removed under distinct, non-interfering conditions, is a cornerstone of modern organic synthesis.[2][6]
Comparative Overview
The following table summarizes the key characteristics of the two most common and reliable protecting group strategies for aldehydes.
| Feature | Acetal Protection (1,3-Dioxolane) | Dithioacetal Protection (1,3-Dithiane) |
| Formation Reagents | Ethylene glycol, acid catalyst (e.g., TsOH) | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) |
| Stability | Stable to bases, nucleophiles, organometallics, hydrides, and oxidants.[7][8][9] | Stable to both acidic and basic conditions, as well as most nucleophilic and reductive reagents.[8] |
| Lability (Deprotection) | Labile to aqueous acid.[9][10] | Labile to reagents like HgCl₂/CaCO₃, or oxidative conditions (e.g., DDQ, NBS).[8] |
| Key Advantage | Mild and straightforward deprotection. | Broader stability profile, including acidic media. |
| Consideration | Cannot be used if subsequent steps require acidic conditions. | Deprotection often requires toxic heavy metals or specific, sometimes harsh, conditions. |
Strategy 1: Acetal Protection using Ethylene Glycol
This is the most common strategy for protecting aldehydes when the subsequent synthetic steps are performed under basic or neutral conditions. The formation of a five-membered cyclic acetal (a 1,3-dioxolane) is entropically favored and proceeds readily.[11]
Causality of Experimental Choices: The reaction is an equilibrium process.[9] To drive the formation of the acetal, water, a byproduct, must be removed from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water. A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the diol.
Protocol 1: Protection of this compound as a 1,3-Dioxolane
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq) and toluene.
-
Add ethylene glycol (1.2 eq) followed by p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Deprotection via Acidic Hydrolysis
Materials:
-
Protected 1,3-dioxolane derivative (1.0 eq)
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid (HCl) or other strong acid
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl (a few drops) to the stirring solution at room temperature.
-
Stir the reaction and monitor its progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the majority of the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the deprotected this compound.
Strategy 2: Dithioacetal Protection using 1,3-Propanedithiol
Dithioacetals offer a more robust protecting group option, particularly when the planned synthetic route involves acidic conditions that would cleave a standard acetal.[8] The formation of a six-membered cyclic dithioacetal (a 1,3-dithiane) is a common and effective choice.
Causality of Experimental Choices: The formation of dithioacetals is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl group towards attack by the less nucleophilic sulfur atoms of the dithiol.[12] Unlike acetal formation, this reaction does not always require rigorous water removal, although anhydrous conditions are preferred for optimal results. Deprotection is the key consideration for this strategy. Since dithioacetals are stable to acid, specific methods are required for their cleavage. A common and reliable method involves the use of a soft metal salt, like mercuric chloride (HgCl₂), which has a high affinity for sulfur, in the presence of a mild base like calcium carbonate (CaCO₃) to trap the generated acid.
Protocol 3: Protection of this compound as a 1,3-Dithiane
Materials:
-
This compound (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add 1,3-propanedithiol (1.1 eq) to the solution.
-
Slowly add boron trifluoride etherate (0.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The resulting crude 1,3-dithiane is often of sufficient purity for the next step, but can be purified by column chromatography if needed.
Protocol 4: Deprotection via Mercuric Chloride
Safety Note: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment. Dispose of all mercury-containing waste according to institutional safety guidelines.
Materials:
-
Protected 1,3-dithiane derivative (1.0 eq)
-
Mercuric chloride (HgCl₂) (2.2 eq)
-
Calcium carbonate (CaCO₃) (2.5 eq)
-
Acetonitrile (MeCN) and Water (e.g., 9:1 v/v)
-
Celite® (diatomaceous earth)
-
Diethyl ether or DCM
Procedure:
-
To a vigorously stirring solution of the 1,3-dithiane derivative (1.0 eq) in a mixture of acetonitrile and water, add calcium carbonate (2.5 eq) followed by mercuric chloride (2.2 eq).
-
Stir the resulting slurry at room temperature. A dense white precipitate will form.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion. Gentle heating (e.g., to 40-50 °C) can accelerate the process.
-
Upon completion, dilute the mixture with diethyl ether or DCM and filter through a pad of Celite® to remove the precipitate.
-
Wash the filter cake thoroughly with additional solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected this compound.
Conclusion
The strategic protection of the aldehyde functionality in this compound is a critical enabling step for its use in complex molecular synthesis. The choice between an acid-labile acetal and a more robust dithioacetal must be made by carefully considering the full synthetic sequence. Acetal protection is generally preferred for its operational simplicity and mild deprotection conditions, provided that acidic reagents are avoided in subsequent steps. For synthetic routes that necessitate acidic environments, the dithioacetal serves as a reliable, albeit more demanding, alternative. The detailed protocols provided herein offer researchers validated methods to implement these crucial transformations, paving the way for the successful and efficient synthesis of novel chemical entities.
References
-
Scribd. Acetal As A Protective Group in Organic Synthesis. Available from: [Link]
-
Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. (2021). Available from: [Link]
-
Pearson. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. (2022). Available from: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
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Wikipedia. Protecting group. Available from: [Link]
-
Boc-NH-CH2-COOH. 1.2 Deprotection: The Concept of Orthogonal Sets. Available from: [Link]
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YouTube. Protecting Groups in Organic Synthesis. (2018). Available from: [Link]
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Available from: [Link]
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Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available from: [Link]
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Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2024). Available from: [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010). Available from: [Link]
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University of Texas Southwestern Medical Center. Protecting Groups. Available from: [Link]
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Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of this compound. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ChemDad. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. Available from: [Link]
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University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. Available from: [Link]
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Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Available from: [Link]
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ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]
-
ResearchGate. Dithioacetalization of carbonyl compounds under catalyst-free condition. (2015). Available from: [Link]
-
ResearchGate. (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis. (1991). Available from: [Link]
-
YouTube. Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. (2021). Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]
-
ACS Publications. Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. (1994). Available from: [Link]
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Application Note: 1H NMR Analysis of 3-Fluoro-5-methylbenzaldehyde Reaction Products
Introduction
3-Fluoro-5-methylbenzaldehyde is a key building block in the synthesis of a wide array of chemical entities, from active pharmaceutical ingredients (APIs) to advanced agrochemicals.[1] The strategic placement of the fluorine atom and the methyl group on the aromatic ring significantly influences the reactivity of the aldehyde functional group and provides unique spectroscopic handles for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for monitoring the conversion of this compound and elucidating the structure of its reaction products.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis of products derived from common reactions of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Theoretical Background: ¹H NMR Spectral Features of this compound
A thorough understanding of the starting material's ¹H NMR spectrum is paramount for accurate product analysis. The spectrum of this compound is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons.
The electronic environment of each proton dictates its chemical shift (δ), reported in parts per million (ppm).[4][5] The electron-withdrawing nature of the aldehyde and fluorine groups tends to deshield nearby protons, shifting their signals downfield (to higher ppm values).[6] Conversely, the electron-donating methyl group will cause a slight shielding effect.[6]
Spin-spin coupling, or J-coupling, between non-equivalent neighboring protons results in the splitting of NMR signals, providing valuable information about the connectivity of atoms.[2] The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number and type of bonds separating the coupled nuclei.
Expected ¹H NMR Spectral Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.9 | Singlet (or narrow triplet) | - |
| Aromatic (H2) | ~7.5 | Doublet of doublets | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz |
| Aromatic (H4) | ~7.3 | Doublet of doublets | J(H,F) ≈ 5-7 Hz, J(H,H) ≈ 2-3 Hz |
| Aromatic (H6) | ~7.6 | Singlet (or narrow multiplet) | - |
| Methyl (-CH₃) | ~2.4 | Singlet | - |
Note: Predicted values are approximate and can vary based on the solvent and spectrometer frequency.
The fluorine atom (¹⁹F, spin I = ½) will couple with nearby protons, leading to additional splitting.[7][8] This ¹H-¹⁹F coupling is a key diagnostic feature in the spectra of fluorinated aromatic compounds.[9][10]
Experimental Protocol: Sample Preparation for ¹H NMR Analysis
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the standard procedure for small organic molecules.
Materials:
-
High-quality NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pasteur pipettes and bulbs
-
Small vials
-
Glass wool
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the reaction product into a clean, dry vial.[11][13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[11] The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[12]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[13]
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Alternatively, for routine characterization, a drop of the deuterated solvent containing TMS can be used.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
dot graph TD { subgraph "Sample Preparation Workflow" A[Weigh 5-25 mg of sample] --> B[Dissolve in 0.6-0.7 mL deuterated solvent]; B --> C[Filter through glass wool into NMR tube]; C --> D[Add internal standard if necessary]; D --> E[Cap and label the NMR tube]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for preparing a sample for ¹H NMR analysis.
Analysis of Reaction Products
The following sections detail the expected ¹H NMR spectral changes for common reactions of this compound.
Case Study 1: Reduction to (3-Fluoro-5-methylphenyl)methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. This is often achieved using reducing agents like sodium borohydride.
Expected Spectral Changes:
-
Disappearance of the Aldehyde Proton: The characteristic singlet at ~9.9 ppm will be absent in the product spectrum.[14][15]
-
Appearance of a Benzylic Methylene Signal: A new signal, typically a singlet or a narrowly split multiplet, will appear between 4.5 and 4.8 ppm, corresponding to the -CH₂OH protons.[14][15]
-
Appearance of a Hydroxyl Proton: A broad singlet corresponding to the -OH proton will appear. Its chemical shift is highly variable (typically 1-5 ppm) and depends on concentration and solvent.
-
Upfield Shift of Aromatic Protons: The conversion of the electron-withdrawing aldehyde to the less electron-withdrawing hydroxymethyl group will cause a slight upfield shift (to lower ppm) of the aromatic proton signals.[14][15]
Table of Expected ¹H NMR Data for (3-Fluoro-5-methylphenyl)methanol:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Benzylic (-CH₂OH) | ~4.7 | Singlet |
| Hydroxyl (-OH) | Variable (1-5) | Broad Singlet |
| Aromatic | ~6.8 - 7.2 | Multiplets |
| Methyl (-CH₃) | ~2.3 | Singlet |
dot graph TD { subgraph "Reduction Reaction Workflow" A[this compound] -- NaBH4, MeOH --> B[(3-Fluoro-5-methylphenyl)methanol]; B -- ¹H NMR Analysis --> C{Disappearance of -CHO signalAppearance of -CH₂OH and -OH signals}; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for the reduction and subsequent ¹H NMR analysis.
Case Study 2: Oxidation to 3-Fluoro-5-methylbenzoic Acid
Oxidation of the aldehyde to a carboxylic acid can be accomplished using various oxidizing agents, such as potassium permanganate or Jones reagent.
Expected Spectral Changes:
-
Disappearance of the Aldehyde Proton: The signal at ~9.9 ppm will be absent.[16]
-
Appearance of a Carboxylic Acid Proton: A very broad singlet will appear far downfield, typically between 10 and 13 ppm, corresponding to the -COOH proton.
-
Downfield Shift of Aromatic Protons: The carboxylic acid group is more electron-withdrawing than the aldehyde group, which will cause a further downfield shift of the aromatic proton signals.
Table of Expected ¹H NMR Data for 3-Fluoro-5-methylbenzoic Acid:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~10-13 | Broad Singlet |
| Aromatic | ~7.7 - 8.0 | Multiplets |
| Methyl (-CH₃) | ~2.5 | Singlet |
dot graph TD { subgraph "Oxidation Reaction Workflow" A[this compound] -- KMnO4, H+ --> B[3-Fluoro-5-methylbenzoic Acid]; B -- ¹H NMR Analysis --> C{Disappearance of -CHO signalAppearance of -COOH signal}; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for the oxidation and subsequent ¹H NMR analysis.
Case Study 3: Grignard Reaction with Methylmagnesium Bromide
The addition of a Grignard reagent to the aldehyde results in the formation of a secondary alcohol.
Expected Spectral Changes:
-
Disappearance of the Aldehyde Proton: The signal at ~9.9 ppm will be absent.[17]
-
Appearance of a Methine Proton Signal: A new signal, a quartet (due to coupling with the adjacent methyl group), will appear around 4.8-5.2 ppm, corresponding to the proton on the carbon bearing the hydroxyl group.
-
Appearance of a New Methyl Signal: A new doublet will appear around 1.4-1.6 ppm, corresponding to the newly added methyl group. The splitting into a doublet is due to coupling with the methine proton.
-
Appearance of a Hydroxyl Proton: A broad singlet for the -OH proton will be present.
-
Upfield Shift of Aromatic Protons: Similar to the reduction reaction, the formation of the secondary alcohol will cause a slight upfield shift of the aromatic signals.
Table of Expected ¹H NMR Data for 1-(3-Fluoro-5-methylphenyl)ethanol:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Methine (-CH(OH)-) | ~4.9 | Quartet |
| New Methyl (-CH₃) | ~1.5 | Doublet |
| Hydroxyl (-OH) | Variable (1-5) | Broad Singlet |
| Aromatic | ~6.9 - 7.3 | Multiplets |
| Original Methyl (-CH₃) | ~2.3 | Singlet |
dot graph TD { subgraph "Grignard Reaction Workflow" A[this compound] -- 1. CH₃MgBr2. H₃O+ --> B[1-(3-Fluoro-5-methylphenyl)ethanol]; B -- ¹H NMR Analysis --> C{Disappearance of -CHO signalAppearance of -CH(OH)-, new -CH₃, and -OH signals}; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for the Grignard reaction and subsequent ¹H NMR analysis.
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the analysis of reaction products derived from this compound. By carefully analyzing the changes in chemical shifts, multiplicities, and the appearance or disappearance of key signals, researchers can confidently determine the outcome of their synthetic transformations. The principles and protocols outlined in this application note provide a solid foundation for the accurate structural elucidation of these important compounds, thereby accelerating research and development in the chemical and pharmaceutical industries.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of California, Los Angeles. NMR Sample Preparation. [Link]
-
Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
University of Arizona. NMR Sample Preparation - NMR Spectroscopy. [Link]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Royal Society of Chemistry. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
Chemistry LibreTexts. 16: Multinuclear. [Link]
-
University of Massachusetts Amherst. 14 Formation and reaction of a Grignard reagent. [Link]
-
ResearchGate. 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). [Link]
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- 9. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
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- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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FTIR Spectroscopy Protocol for 3-Fluoro-5-methylbenzaldehyde
Application Note: AN-FTIR-3F5MBA-01
Target Analyte: 3-Fluoro-5-methylbenzaldehyde (CAS: 184970-26-1 / 189628-39-5) Methodology: Attenuated Total Reflectance (ATR) FTIR Application: Pharmaceutical Intermediate Quality Control & Structural Verification
Executive Summary
This application note details the structural validation of This compound , a critical fluorinated building block used in the synthesis of kinase inhibitors and agrochemicals. Because this compound is a liquid at room temperature (bp ~97°C), this protocol utilizes Diamond ATR (Attenuated Total Reflectance) technology. This method eliminates the need for KBr pellets, reducing sample preparation time and preventing moisture absorption—a critical factor since benzaldehydes are prone to autoxidation.
Key Diagnostic Features:
-
Aldehyde Fermi Doublet: 2820 & 2720 cm⁻¹
-
Carbonyl Stretch: ~1705 cm⁻¹
-
Aryl Fluoride Stretch: ~1230 cm⁻¹
Experimental Configuration
Instrumentation & Parameters
To ensure reproducibility in a regulated drug development environment (GLP/GMP), the following instrument parameters are standardized.
| Parameter | Setting | Rationale |
| Sampling Mode | Single-Bounce Diamond ATR | Diamond is chemically inert to fluorinated organics and easy to clean. |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers all functional groups and the fingerprint region. |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise (S/N) and resolving sharp aromatic peaks. |
| Scans | 32 (Routine) / 64 (High Precision) | Sufficient averaging to reduce random noise. |
| Apodization | Blackman-Harris 3-Term | Minimizes side-lobes (ringing) around strong carbonyl bands. |
| Background | Air (Clean Crystal) | Must be collected immediately prior to sample to subtract atmospheric CO₂/H₂O. |
Reagents & Materials
-
Cleaning Solvent: Isopropanol (HPLC Grade) or Acetone.
-
Wipes: Lint-free optical tissues.
Standard Operating Procedure (SOP)
This self-validating workflow ensures data integrity and prevents cross-contamination.
Phase 1: System Suitability
-
Clean Crystal: Wipe the ATR crystal with isopropanol.
-
Energy Check: Verify the energy throughput is within the manufacturer's green zone (typically >20% of max).
-
Background Scan: Collect an air background. Critical: Ensure no peaks at 2350 cm⁻¹ (CO₂) or 3400+ cm⁻¹ (Humidity) are excessively high.
Phase 2: Sample Acquisition
-
Deposition: Using a clean glass pipette, place 10–20 µL of liquid this compound directly onto the center of the crystal.
-
Contact: If using a press arm (for viscous liquids), apply minimal pressure to ensure uniform thickness. For low-viscosity liquids, the liquid film alone is usually sufficient.
-
Acquisition: Initiate the sample scan (32 scans).
-
Inspection: Check for peak saturation (absorbance > 1.5). If saturated, reduce sample volume or clean and re-apply a thinner film.
Phase 3: Post-Run
-
Cleaning: Immediately wipe the crystal with isopropanol. Benzaldehydes can oxidize to benzoic acids if left on the crystal, causing "ghost peaks" in subsequent runs.
-
Validation: Run a "preview" scan of the clean crystal to ensure the spectrum has returned to the baseline.
Spectral Analysis & Interpretation
The spectrum of this compound is defined by the interaction of the electron-withdrawing Fluorine and the electron-donating Methyl group on the aromatic ring.
Functional Group Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Diagnostic Note |
| 3070 – 3030 | Aromatic Ring | Weak, sharp bands above 3000 cm⁻¹. | |
| 2960, 2925 | Methyl Group (-CH₃) | Asymmetric and symmetric stretching. Differentiates from non-methylated analogs. | |
| 2820, 2720 | Aldehyde (-CHO) | The "Fermi Doublet". Two distinct bands.[3][4] The lower band (2720) is often isolated and highly diagnostic. | |
| 1705 ± 5 | Carbonyl | Very strong, sharp peak. Lower frequency than aliphatic aldehydes due to conjugation. | |
| 1605, 1590 | Aromatic Skeleton | "Breathing" modes of the benzene ring. | |
| 1460, 1380 | Methyl Group | Asymmetric and symmetric bending. | |
| 1230 – 1150 | Aryl Fluoride | Strong, broad band. Often the second strongest peak after Carbonyl. | |
| 860 – 680 | 1,3,5-Substitution | Pattern specific to meta-disubstituted/trisubstituted rings. |
Impurity Detection (Self-Validation)
-
Oxidation Indicator: If the sample is degraded, a broad "mound" will appear from 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid), and the Carbonyl band will broaden or split (shift to ~1690 cm⁻¹ for dimerized acid).
-
Water Contamination: A broad hump centered at 3400 cm⁻¹ .
Visualizations
Workflow Diagram
This diagram outlines the logical flow of the experiment, ensuring no critical validation steps are missed.
Caption: Figure 1: Step-by-step ATR-FTIR acquisition workflow with integrated quality control checkpoints.
Spectral Identification Logic
A decision tree for confirming the identity of this compound versus common structural analogs.
Caption: Figure 2: Logic gate for structural confirmation using diagnostic spectral bands.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
PubChem. Compound Summary for this compound (CID 2778450). National Library of Medicine. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for organic functional group assignment).
Sources
The Strategic Utility of 3-Fluoro-5-methylbenzaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Value Proposition of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, 3-Fluoro-5-methylbenzaldehyde stands out as a particularly versatile intermediate. Its unique substitution pattern—a reactive aldehyde group, a metabolically robust methyl group, and an electron-withdrawing fluorine atom—presents a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for key transformations relevant to the creation of novel therapeutic agents, with a particular focus on scaffolds pertinent to Central Nervous System (CNS) drug discovery.
The presence of the fluorine atom at the meta-position to the aldehyde significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the aldehyde and providing a key vector for modulating protein-ligand interactions. The methyl group offers a point for further functionalization or can serve as a steric and electronic modulator. This combination makes this compound a valuable starting material for the synthesis of a diverse range of pharmaceutical ingredients (APIs).[1][2]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 189628-39-5 | [3] |
| Molecular Formula | C₈H₇FO | [3] |
| Molecular Weight | 138.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 97.6 °C | [2] |
| Density | 1.136 g/mL | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes.
Key Synthetic Transformations and Pharmaceutical Applications
The aldehyde functionality of this compound is the primary locus of its reactivity, serving as an electrophilic handle for a variety of crucial bond-forming reactions in medicinal chemistry. Below, we detail protocols for two such transformations that are fundamental to the synthesis of numerous pharmaceutical scaffolds.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of therapeutic agents, particularly those targeting the CNS.[4][5] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction.
Application Focus: Synthesis of substituted benzylamines, which are key structural motifs in a wide range of CNS-active compounds, including antidepressants and antipsychotics. The 3-fluoro-5-methylphenyl moiety can impart favorable properties for brain penetration and metabolic stability.
Experimental Protocol: Synthesis of N-Benzyl-1-(3-fluoro-5-methylphenyl)methanamine
This protocol provides a representative procedure for the reductive amination of this compound with benzylamine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-1-(3-fluoro-5-methylphenyl)methanamine.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride: This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[6]
-
Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced than the imine.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and deactivate the reducing agent.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of amines via reductive amination.
Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). This reaction is highly valuable in drug synthesis for introducing carbon-carbon double bonds with good control over the location of the new bond.
Application Focus: Synthesis of stilbene and styrene derivatives. Fluorinated stilbenes are being investigated for a range of biological activities, including as anticancer and neuroprotective agents. The 3-fluoro-5-methylphenyl group can be incorporated into these scaffolds to fine-tune their pharmacological properties.
Experimental Protocol: Synthesis of 1-Fluoro-3-methyl-5-styrylbenzene
This protocol describes a typical Wittig reaction between this compound and benzyltriphenylphosphonium chloride.
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.05 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware.
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.05 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 1-fluoro-3-methyl-5-styrylbenzene. Triphenylphosphine oxide is a common byproduct.
-
Causality Behind Experimental Choices:
-
n-Butyllithium: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.
-
Anhydrous Conditions: The ylide is highly reactive and will be quenched by protic solvents like water.
-
Low Temperature: The initial formation of the ylide and its reaction with the aldehyde are often carried out at low temperatures to control the reaction rate and minimize side reactions.
Logical Flow of the Wittig Reaction
Caption: The mechanistic pathway of the Wittig reaction.
Conclusion: A Versatile Building Block for Future Pharmaceuticals
This compound is a valuable and versatile intermediate for the synthesis of a wide array of complex molecules with potential pharmaceutical applications. Its unique combination of a reactive aldehyde, a fluorine atom, and a methyl group provides medicinal chemists with a powerful tool to design and synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The protocols detailed in this guide for key chemical transformations such as reductive amination and the Wittig reaction serve as a practical foundation for researchers and drug development professionals to harness the full potential of this important building block in the quest for new and improved medicines.
References
-
Wikipedia. Wittig reaction. [Link]
- Podyacheva, E., et al.
-
Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of this compound. [Link]
- Liu, Z., et al. "Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism." Cell Reports Physical Science 2.9 (2021): 100571.
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]
-
Chem-Station. Condensation of Pyrrole with Benzaldehyde Under Adler Conditions. [Link]
- Google Patents.
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
PubChem. 3-Fluoro-5-[methyl(oxan-4-yl)amino]benzaldehyde. [Link]
-
OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][4]-Proton Shift Reaction.(1) Scope and Limitations. [Link]
-
Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Green Chemistry. Three-component synthesis of 2-amino-4H-benzo[b]pyrans and 2-amino-4H-benzo[h]chromenes using a piperidinium-based ionic liquid as a recyclable catalyst under ball milling conditions. [Link]
-
ResearchGate. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. [Link]
-
Green Chemistry (RSC Publishing). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. [Link]
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Application Notes and Protocols: The Strategic Role of 3-Fluoro-5-methylbenzaldehyde in Agrochemical Synthesis
Abstract
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological efficacy, metabolic stability, and overall performance of active ingredients.[1][2] 3-Fluoro-5-methylbenzaldehyde (CAS: 189628-39-5) has emerged as a critical and versatile building block in this domain.[3] Its unique substitution pattern—featuring a reactive aldehyde, a bioisosteric fluorine atom, and a methyl group on an aromatic ring—provides a trifecta of synthetic handles for the construction of complex and novel agrochemicals.[3][4] This guide elucidates the multifaceted role of this intermediate, detailing its applications in the synthesis of fungicides and insecticides, and provides robust, field-tested protocols for its key chemical transformations.
Introduction: The Value Proposition of a Fluorinated Benzaldehyde Intermediate
This compound is a colorless to pale yellow liquid whose value in organic synthesis is derived from the distinct reactivity of its functional groups.[3][4] The aldehyde group serves as a primary reaction site for chain extension and the introduction of diverse functionalities. The fluorine atom, positioned meta to the aldehyde, significantly influences the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, often leading to enhanced potency in the final agrochemical product.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 189628-39-5 | [5] |
| Molecular Formula | C₈H₇FO | [5] |
| Molecular Weight | 138.14 g/mol | [5] |
| Appearance | Pale yellow to light brown liquid | [4] |
| Boiling Point | 97.6°C | [3] |
| Density | 1.136 g/mL | [3] |
| Flash Point | 79.3°C | [3] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited in water | [4] |
The strategic placement of the methyl and fluoro groups also dictates the regioselectivity of further electrophilic aromatic substitutions, allowing for precise control in the design of complex molecular architectures for novel herbicides, insecticides, and fungicides.[1]
Core Applications in Agrochemical Scaffolds
The utility of this compound lies in its ability to serve as a precursor to a wide array of molecular frameworks. Its aldehyde functionality is a gateway to numerous chemical transformations that are fundamental to the construction of agrochemical active ingredients.
Synthesis of Fungicidal Picolinamide Analogs
The picolinamide class of fungicides, which includes commercial products like fenpicoxamid, represents a significant area of development.[6] While fenpicoxamid itself is derived from a natural product, synthetic analogs are constantly being explored. This compound is an ideal starting material for building substituted pyridine rings, a core motif in this class.
A key transformation is the oxidation of the aldehyde to a carboxylic acid, followed by subsequent steps to construct the picolinamide backbone. The fluorine and methyl substitutions are carried through the synthesis to become integral parts of the final molecule, influencing its binding at the Qi site of the mitochondrial cytochrome bc1 complex.[6][7]
Development of Novel Insecticidal Agents
Many modern insecticides feature complex fluorinated aromatic systems.[8] The aldehyde group of this compound can be readily converted into imines, oximes, or hydrazones, which are common substructures in insecticidal compounds. For example, reductive amination can introduce a substituted amine, a crucial step in building molecules that act as insect growth regulators or target the insect's nervous system.[8]
The workflow below illustrates a generalized pathway for leveraging this intermediate in a research and development context.
Caption: Generalized workflow for agrochemical R&D using this compound.
Experimental Protocols: Foundational Transformations
The following protocols provide detailed, step-by-step methodologies for two essential transformations of this compound. These are designed to be self-validating, with clear endpoints and characterization guidance.
Protocol 1: Oxidation to 3-Fluoro-5-methylbenzoic Acid
Objective: To efficiently oxidize the aldehyde functionality to a carboxylic acid, creating a key intermediate for amide coupling reactions, which are prevalent in the synthesis of many fungicides and herbicides.
Causality: The use of potassium permanganate (KMnO₄) in a slightly basic aqueous solution is a classic, robust method for oxidizing benzaldehydes. The reaction is heated to ensure completion. An acidic workup is required to protonate the carboxylate salt to yield the final carboxylic acid product, which precipitates from the aqueous solution due to its lower solubility.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound | 189628-39-5 | 5.0 g | 1.0 |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 6.25 g | 1.1 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 2.1 g | 0.55 |
| Deionized Water | 7732-18-5 | 100 mL | - |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | As needed | - |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | As needed | - |
| Diethyl Ether | 60-29-7 | 150 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g), sodium carbonate (2.1 g), and deionized water (100 mL).
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (6.25 g) in small portions to the mixture. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 2 hours. The purple color of the permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The starting material spot should disappear completely.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Add solid sodium bisulfite portion-wise until the brown MnO₂ is dissolved and the solution becomes colorless.
-
Workup - Acidification: Cool the solution in an ice bath and slowly acidify with 6M HCl until the pH is ~2. A white precipitate of 3-Fluoro-5-methylbenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Drying & Purification: Dry the product in a vacuum oven at 50°C. If necessary, the product can be recrystallized from an ethanol/water mixture to achieve higher purity.
Expected Outcome: A white crystalline solid with an expected yield of 80-90%.
Protocol 2: Reductive Amination to N-benzyl-1-(3-fluoro-5-methylphenyl)methanamine
Objective: To synthesize a secondary amine, a common scaffold in insecticides, via a one-pot reductive amination.
Causality: This protocol follows a well-established one-pot procedure. First, the aldehyde reacts with benzylamine to form an intermediate imine. Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not react violently with the acidic medium (acetic acid), which catalyzes the imine formation. Dichloromethane (DCM) is an excellent solvent for this reaction.
Caption: Reaction pathway for the reductive amination of this compound.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound | 189628-39-5 | 4.14 g | 1.0 |
| Benzylamine | 100-46-9 | 3.21 g | 1.0 |
| Acetic Acid (Glacial) | 64-19-7 | 1.8 g | 1.0 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 9.5 g | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 150 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Saturated NaCl solution (Brine) | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (4.14 g) in dichloromethane (150 mL).
-
Reagent Addition: Add benzylamine (3.21 g) and glacial acetic acid (1.8 g) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (9.5 g) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 hexanes:ethyl acetate) until the starting aldehyde is fully consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acid and reducing agent.
-
Workup - Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure secondary amine.
Expected Outcome: A colorless to pale yellow oil with an expected yield of 75-85%.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
This compound is a high-value intermediate for agrochemical synthesis. Its pre-installed fluoro- and methyl-substituted aromatic core, combined with a highly versatile aldehyde handle, provides researchers with a powerful tool for the efficient construction of novel and potent crop protection agents. The protocols outlined herein provide a reliable foundation for leveraging this key building block in synthetic research and development programs.
References
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of this compound. Available from: [Link]
-
CABI Digital Library. fenpicoxamid, a new natural product derived fungicide for control of. Available from: [Link]
-
ResearchGate. Synthesis of the fungicide fenpicoxamid based on the natural products.... Available from: [Link]
-
PubChem. This compound | C8H7FO | CID 2778450. Available from: [Link]
- Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
-
PubChem. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. Available from: [Link]
-
Angene. High-Purity 3-Fluoro-2-methylbenzaldehyde: Essential for Agrochemical Innovations. Available from: [Link]
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
CHIMIA. Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. Available from: [Link]
-
Royal Society of Chemistry. Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Available from: [Link] Florylpicoxamid0a
-
Food and Agriculture Organization of the United Nations. Fenpicoxamid (305). Available from: [Link]
-
National Institutes of Health. Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. Available from: [Link]
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Application Note & Protocol: Knoevenagel Condensation with 3-Fluoro-5-methylbenzaldehyde
Subject: A Detailed Experimental Guide for the Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation Using 3-Fluoro-5-methylbenzaldehyde.
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] First described by Emil Knoevenagel, this reaction involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a weak base, which is typically followed by a spontaneous dehydration to yield a stable α,β-unsaturated product.[3][4][5] The versatility and reliability of this reaction have established it as an indispensable tool for synthesizing key intermediates for pharmaceuticals, functional polymers, and fine chemicals.[2][6][7]
This guide provides a detailed protocol for the Knoevenagel condensation using this compound, a valuable substituted benzaldehyde. The presence of both an electron-withdrawing fluorine atom and a weakly electron-donating methyl group on the aromatic ring makes it an interesting substrate for creating complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[8] We will explore a robust and environmentally conscious protocol, explaining the causality behind each experimental choice to ensure reproducibility and high yields.
The Reaction Mechanism: A Stepwise Analysis
The efficacy of the Knoevenagel condensation is rooted in a well-understood, base-catalyzed mechanism. The process can be broken down into four key steps:
-
Carbanion Formation: A basic catalyst, such as piperidine or ammonium acetate, abstracts an acidic proton from the active methylene compound (e.g., malononitrile). The acidity of this proton is significantly enhanced by the presence of two adjacent electron-withdrawing groups (Z, Z'), which stabilize the resulting carbanion via resonance.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy carbonyl compound, also known as the aldol adduct.[3]
-
Dehydration: The aldol adduct readily undergoes elimination of a water molecule. This dehydration step is thermodynamically driven by the formation of a highly stable, conjugated π-system in the final α,β-unsaturated product.[3][4]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Design and Protocols
This section outlines a practical and scalable protocol for the condensation of this compound with malononitrile. The chosen conditions prioritize efficiency, safety, and green chemistry principles.[1]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (1 mmol scale) | Notes |
| This compound | 189628-39-5 | 138.14 g/mol | 138 mg (1.0 mmol) | Starting aldehyde; ensure purity ≥98%.[8] |
| Malononitrile | 109-77-3 | 66.06 g/mol | 66 mg (1.0 mmol) | Active methylene compound; handle with care (toxic). |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | 77.08 g/mol | ~8 mg (0.1 mmol) | Mild, effective, and environmentally benign catalyst.[9] |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 5 mL | Reaction solvent; a greener alternative to chlorinated solvents. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~20 mL | For product precipitation. |
| Equipment | ||||
| 25 mL Round-bottom flask | - | - | 1 | |
| Magnetic stirrer and stir bar | - | - | 1 | For homogenous mixing. |
| Condenser | - | - | 1 | If heating is applied. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | As needed | For reaction monitoring. |
| Buchner funnel and filter paper | - | - | 1 | For product isolation. |
| Standard laboratory glassware | - | - | - | Beakers, graduated cylinders, etc. |
Step-by-Step Experimental Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Conduct the reaction in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.[3]
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (138 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask to dissolve the reactants. Follow this with the addition of a catalytic amount of ammonium acetate (~8 mg, 0.1 mmol).
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25 °C). Gentle warming to 40-50 °C can be applied to increase the reaction rate if necessary, in which case a condenser should be fitted to the flask.
-
Monitoring Progress: Monitor the reaction's progress every 15-20 minutes using Thin Layer Chromatography (TLC).[9] A suitable eluent system is 3:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. Reaction times are typically short, often under an hour.
-
Product Isolation (Workup): Once the reaction is complete, pour the reaction mixture into a beaker containing 20 mL of ice-cold deionized water while stirring. The product should precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (2 x 5 mL) to remove any residual catalyst and impurities.
-
Drying and Purification: Dry the collected solid under vacuum or in a desiccator. The crude product is often of high purity. For exacting applications, the product can be further purified by recrystallization from a minimal amount of hot ethanol.[10]
-
Characterization: Determine the yield and characterize the final product using spectroscopic methods (FT-IR, NMR, and MS) to confirm its identity and purity.
Caption: Figure 2: Experimental Workflow.
Data Analysis and Product Characterization
A thorough characterization is essential to validate the successful synthesis of the desired product, 2-((3-fluoro-5-methylphenyl)methylene)malononitrile.
-
Yield Calculation: Expect a high yield, typically >90%, based on similar reported procedures for substituted benzaldehydes.[6][9]
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
FT-IR Spectroscopy: The IR spectrum should confirm the structural transformation. Key expected signals include:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural proof. Look for:
-
A singlet for the vinyl proton (=CH-) in the 7.5-8.5 ppm region.
-
Characteristic signals for the aromatic protons, showing coupling patterns consistent with the 1,3,5-substitution pattern.
-
A singlet for the methyl (-CH₃) protons around 2.4 ppm.
-
-
¹⁹F NMR Spectroscopy: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₁₁H₇FN₂ = 186.19 g/mol ).[11]
Concluding Remarks: A Self-Validating Protocol
The Knoevenagel condensation is a powerful and adaptable reaction. The protocol detailed herein for this compound is designed to be a self-validating system. The choice of a mild ammonium salt catalyst, a green solvent, and room temperature conditions makes the procedure both accessible and environmentally responsible.[7][9] The straightforward precipitation and purification steps typically lead to a high-purity product without the need for column chromatography, enhancing the overall efficiency and atom economy of the synthesis.[6] By understanding the underlying mechanism and the rationale for each step, researchers can confidently apply and adapt this protocol to generate a wide array of valuable α,β-unsaturated compounds for further discovery and development.
References
- Knoevenagel Condensation Reaction - Sigma-Aldrich. (n.d.).
- Recent developments in knoevenagel condensation reaction: a review. (2025, August 7). ResearchGate.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15).
- Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde - Benchchem. (n.d.).
- Understanding the Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01420K.
- Novel Methods of Knoevenagel Condensation. (2007). Banaras Hindu University.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH.
- 4982 PDFs | Review articles in KNOEVENAGEL CONDENSATION. (n.d.). ResearchGate.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26).
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018, February 6). ResearchGate.
- A Comparative Guide to Catalysts for Knoevenagel Condensation - Benchchem. (n.d.).
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis.
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). The Royal Society of Chemistry.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis.
- Knoevenagel Condensation | Thermo Fisher Scientific - US. (n.d.).
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube.
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6). ResearchGate.
- Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Wittig Olefination of 3-Fluoro-5-methylbenzaldehyde
Welcome to the Technical Support Center for the Wittig olefination of 3-Fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and optimize your reaction conditions for a successful synthesis.
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3][4][5] However, the specific substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methyl group, can introduce nuances that may lead to unexpected side reactions or suboptimal yields. This guide will address these specific challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues you may encounter during your experiment.
Question 1: I am observing a low yield of my desired alkene product. What are the likely causes and how can I improve it?
Answer:
Low yields in the Wittig olefination of this compound can stem from several factors, ranging from incomplete ylide formation to competing side reactions. Here’s a systematic approach to troubleshooting:
1. Incomplete Ylide Formation:
-
Underlying Cause: The phosphorus ylide, or Wittig reagent, is generated by deprotonating a phosphonium salt with a strong base.[6] If the base is not strong enough, is not fresh, or is added improperly, the ylide will not be formed in sufficient quantity.
-
Troubleshooting Steps:
-
Base Selection: For non-stabilized ylides (e.g., those derived from alkyl halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For stabilized ylides (e.g., those with an adjacent ester or ketone group), milder bases like sodium ethoxide or potassium tert-butoxide may suffice.[7]
-
Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. Organolithium reagents, in particular, can degrade upon exposure to moisture and air.
-
Reaction Conditions: The deprotonation is often carried out at low temperatures (0 °C to -78 °C) to prevent side reactions of the highly reactive ylide.[8]
-
2. Ylide Instability:
-
Underlying Cause: Non-stabilized ylides are highly reactive and can decompose over time, especially at room temperature.[2]
-
Troubleshooting Steps:
-
In Situ Generation: Generate the ylide in situ in the presence of the this compound. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.
-
3. Competing Side Reactions:
-
Underlying Cause: The reaction conditions for the Wittig olefination can sometimes promote undesirable side reactions of the starting aldehyde.
-
Troubleshooting Steps:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[9][10][11][12] This is particularly problematic with strong bases like NaOH or KOH at elevated temperatures. To mitigate this, use a non-hydroxide base (e.g., n-BuLi, NaH, or potassium tert-butoxide) and maintain a low reaction temperature.
-
Aldehyde Oxidation: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods.[13] To prevent this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
4. Sub-optimal Reaction Conditions:
-
Underlying Cause: The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Troubleshooting Steps:
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.
-
Temperature: While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Workflow for Troubleshooting Low Yield:
Caption: A flowchart for troubleshooting low yields.
Question 2: My reaction has worked, but I am struggling to purify my product from the triphenylphosphine oxide byproduct. What are the best methods for its removal?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a very common challenge in Wittig reactions.[4] Its polarity is often similar to that of the desired alkene, making chromatographic separation difficult. Here are several effective, chromatography-free methods for its removal:
Method 1: Precipitation from a Non-polar Solvent
-
Principle: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[14]
-
Protocol:
-
Concentrate your crude reaction mixture.
-
Dissolve the residue in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or toluene).
-
Slowly add a non-polar solvent like hexanes or pentane with stirring.
-
Cool the mixture in an ice bath to promote precipitation of TPPO.
-
Collect the precipitated TPPO by filtration. The filtrate will contain your purified product.
-
Method 2: Precipitation as a Metal Salt Complex
-
Principle: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[14][15]
-
Protocol:
-
Dissolve the crude reaction mixture in ethanol.
-
Add a solution of ZnCl₂ in warm ethanol (a 2:1 molar ratio of ZnCl₂ to TPPO is often effective).
-
A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.
-
Remove the precipitate by filtration.
-
Concentrate the filtrate to obtain your product.
-
Method 3: Polymer-Supported Scavengers
-
Principle: Polystyrene-supported reagents can be used to selectively bind and remove TPPO.
-
Protocol:
-
Add the crude reaction mixture to a slurry of a scavenger resin.
-
Stir the mixture, often overnight.
-
Filter to remove the resin with the bound TPPO.
-
The filtrate contains the purified product.
-
Comparison of TPPO Removal Methods:
| Method | Principle | Advantages | Disadvantages |
| Precipitation | Low solubility of TPPO in non-polar solvents | Simple, inexpensive | May not be effective for all products |
| Metal Salt Complex | Formation of an insoluble TPPO-metal complex | Highly effective | Requires an additional reagent, potential for metal contamination |
| Scavenger Resin | Selective binding of TPPO to a solid support | High purity of the final product | Can be expensive, may require longer reaction times |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity of the Wittig reaction with this compound?
The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the ylide used.[7][16]
-
Stabilized Ylides: These ylides, which contain an electron-withdrawing group (e.g., an ester or ketone), are more stable and their reactions are typically reversible. They will predominantly form the thermodynamically more stable (E)-alkene.[7]
-
Non-stabilized Ylides: These ylides, typically with alkyl or aryl substituents, are more reactive and their reactions are under kinetic control. They generally lead to the formation of the (Z)-alkene.[7]
-
Semi-stabilized Ylides: Ylides with aryl substituents fall into this category. The stereoselectivity can be poor, often resulting in a mixture of (E) and (Z)-isomers.
For this compound, the electronic effects of the substituents on the aldehyde itself will have a lesser impact on the stereoselectivity compared to the nature of the ylide.
Q2: How do the fluoro and methyl groups on the benzaldehyde affect the reaction rate?
The carbonyl carbon of an aldehyde is electrophilic, and its reactivity is influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-withdrawing groups (like fluorine) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. This generally leads to a faster reaction rate.[17][18]
-
Electron-donating groups (like methyl) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.[17][18]
In the case of this compound, the electron-withdrawing effect of the fluorine atom is generally stronger than the electron-donating effect of the methyl group. Therefore, this aldehyde is expected to be relatively reactive in the Wittig olefination.
Q3: Can I use a one-pot procedure for this reaction?
Yes, a one-pot Wittig reaction can be a very efficient method, especially when using stabilized ylides. In a one-pot procedure, the phosphonium salt, the aldehyde, and the base are all combined in the same reaction vessel. This is particularly advantageous for ylides that can be generated with weaker bases in the presence of the aldehyde.
Experimental Protocol: Synthesis of (E)-1-(3-Fluoro-5-methylphenyl)-2-phenylethene
This protocol describes the Wittig olefination of this compound with a semi-stabilized ylide to produce a stilbene derivative.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Generation:
-
To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the resulting orange-red mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired alkene. Alternatively, use one of the non-chromatographic purification methods described in the troubleshooting section.
-
Reaction Scheme:
Caption: The general scheme for the Wittig reaction.
References
- Patel, M., et al. (2021).
-
Patel, M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
- Google Patents. (2021).
-
University of Rochester, Department of Chemistry. Removing Triphenylphosphine Oxide. Retrieved from [Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). PMC. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
ResearchGate. (2025). The oxidation of benzaldehyde. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
ACS Publications. (2010). Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4. [Link]
-
University of Pittsburgh, Department of Chemistry. (2007). The Wittig Reaction. [Link]
-
Chemistry Steps. Cannizzaro Reaction. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
YouTube. (2021). Cannizzaro Reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
by-product formation in Grignard reactions with 3-Fluoro-5-methylbenzaldehyde
Technical Support Center: Grignard Addition to 3-Fluoro-5-methylbenzaldehyde
Executive Summary
This guide addresses the specific reactivity profile of This compound in Grignard reactions. While the 1,2-addition of organomagnesium reagents to form secondary alcohols is the intended pathway, this specific substrate presents a "perfect storm" for competitive side reactions due to the electronic effects of the meta-fluorine atom and the potential for steric interactions.
This document details the three most common impurity profiles—Reduction , Pinacol Coupling , and Moisture Quench —and provides validated protocols to suppress them.
Part 1: Diagnostic Guide (Troubleshooting)
Use the table below to identify your issue based on analytical data (LC-MS/NMR).
| Observation (LC-MS / NMR) | Identified By-Product | Root Cause | Corrective Action |
| Mass = [M+2H] relative to SM (Primary Alcohol) | Reduction Product: (3-Fluoro-5-methylphenyl)methanol | Switch to Organocerium: Add anhydrous | |
| Mass = [2M+2H] (Dimer) | Pinacol Coupling Product: 1,2-diol dimer | Single Electron Transfer (SET): Radical dimerization favored by steric bulk or metallic impurities. | Solvent Switch: Use non-polar solvents (Toluene/Ether mix) to disfavor radical ion separation.Purity: Ensure Mg turnings are free of transition metals. |
| Mass = [M] (Recovered SM) (Aldehyde) | Unreacted Starting Material | Moisture / Enolization: Wet solvents protonated the Grignard, or the Grignard acted as a base (rare for benzaldehydes). | Titration: Titrate Grignard reagent before use.Drying: Flame-dry glassware; use molecular sieves for THF. |
| Mass = [M+16] (Carboxylic Acid) | Oxidation Product: 3-Fluoro-5-methylbenzoic acid | Air Exposure: Atmospheric oxygen reacted with the radical anion or the Grignard itself. | Degassing: Sparge solvents with Argon/Nitrogen for 15 mins. Maintain positive inert pressure. |
Part 2: Deep Dive – The "Reduction" Problem
The most chemically significant by-product when reacting this compound with hindered Grignard reagents (e.g., Isopropylmagnesium chloride) is the primary alcohol , not the desired secondary alcohol.
The Mechanism of Failure:
Instead of attacking the carbonyl carbon, the Grignard reagent transfers a
The Solution: The Imamoto Reagent (
-
Activation:
coordinates strongly to the carbonyl oxygen, increasing electrophilicity. -
Suppression: The organocerium species is less basic and less prone to
-hydride elimination than the organomagnesium species.
Part 3: Validated Experimental Protocol
Objective: Synthesis of 1-(3-fluoro-5-methylphenyl)ethanol using Methylmagnesium Bromide (MeMgBr) with suppressed side reactions.
Reagents:
-
This compound (1.0 equiv)
-
MeMgBr (1.2 equiv, 3.0 M in ether)
-
Anhydrous THF (Solvent)[1]
-
Optional (for difficult substrates): Anhydrous
(1.5 equiv)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of Nitrogen.
-
Substrate Dissolution: Charge the flask with this compound (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice/water bath.
-
Note: For bulky Grignards (e.g., Isopropyl), cool to -78°C (acetone/dry ice).
-
-
Reagent Addition: Add the Grignard reagent dropwise over 20 minutes.
-
Why? Slow addition prevents local heating, which favors side reactions like polymerization or Wurtz coupling.
-
-
Monitoring: Stir at 0°C for 1 hour. Pull an aliquot for TLC/LC-MS.
-
Success Criteria: Disappearance of aldehyde spot (
in 20% EtOAc/Hex) and appearance of alcohol ( ).
-
-
Quench:
-
CRITICAL: Pour the reaction mixture into a saturated aqueous
solution at 0°C. -
Do not add water to the reaction flask, as the exotherm can cause product decomposition or safety hazards.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
.
Part 4: Reaction Pathway Visualization
The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.
Figure 1: Competing Reaction Pathways
This diagram shows how the starting material diverges into the desired product versus the three main by-products.
Caption: Figure 1. Kinetic competition between nucleophilic addition (green) and parasitic side reactions (red).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Figure 2. Logic flow for identifying and correcting specific Grignard failure modes.
Part 5: Frequently Asked Questions (FAQ)
Q: Why does the fluorine atom matter in this reaction? A: The fluorine atom at the meta position is electron-withdrawing by induction. This makes the carbonyl carbon more electrophilic, which generally accelerates the reaction. However, it also lowers the reduction potential of the aromatic ring, making Single Electron Transfer (SET) processes (leading to Pinacol coupling) more accessible if the nucleophile is hindered.
Q: Can I use Isopropylmagnesium Chloride (
Q: My reaction turned deep red/brown, is this normal? A: A transient color change is normal due to the formation of Charge Transfer (CT) complexes. However, a persistent dark brown/black color often indicates radical formation or decomposition. If the yield is low, this confirms the SET pathway (Pinacol coupling) is active.
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter 9: Nucleophilic addition to the carbonyl group).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
Sources
Technical Support Center: 3-Fluoro-5-methylbenzaldehyde Reactivity Guide
Product Code: 3F5MBA-GEN CAS: 189628-39-5 Support Level: Tier 3 (Process Optimization & Mechanism)
Chemical Profile & Solvent Compatibility
User Query: I am experiencing solubility issues and inconsistent reaction rates. What is the baseline solvent compatibility for this intermediate?
The Molecule at a Glance
3-Fluoro-5-methylbenzaldehyde is a meta-substituted aromatic aldehyde. Its reactivity is governed by two competing electronic effects:[1]
-
3-Fluoro (Meta): Strong Inductive withdrawal (-I). Increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles than unsubstituted benzaldehyde.
-
5-Methyl (Meta): Weak Inductive donation (+I). Slightly deactivates the ring but provides lipophilicity.
Net Effect: The carbonyl is activated .[2] It is more susceptible to nucleophilic attack (and hydration) than benzaldehyde.
Solubility & Solvent Class Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Impact |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Activation: Forms H-bonds with carbonyl oxygen, lowering LUMO energy. Accelerates imine formation but may solvate anionic nucleophiles strongly. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | Naked Anions: Solvates cations well, leaving nucleophiles (e.g., enolates, cyanide) highly reactive. Ideal for Knoevenagel condensations. |
| Non-Polar | Toluene, Hexane, DCM | High | Equilibrium Control: Used for azeotropic water removal (Dean-Stark). Essential for driving reversible condensations to completion. |
| Aqueous | Water, Buffers | Very Low | Biphasic: Requires Phase Transfer Catalysts (PTC) or co-solvents (THF/Dioxane) for reaction. |
Critical Workflow: Nucleophilic Additions (Reductive Amination)
User Query: My yields for reductive amination are low ( <50%) when using DCM. Why?
Technical Insight: Reductive amination proceeds via an imine (Schiff base) intermediate. The formation of this imine is an equilibrium process catalyzed by acid.
-
In DCM (Dichloromethane): The solvent is non-polar and cannot stabilize the charged transition states (ammonium/alkoxide intermediates). Equilibrium formation is slow.
-
In Methanol (MeOH): Methanol acts as a pseudo-catalyst. It hydrogen-bonds to the carbonyl oxygen, increasing polarization and facilitating amine attack.
Protocol: Optimized Reductive Amination
Standard Reagents: Amine (1.1 eq), NaBH(OAc)3 (1.5 eq).
-
Solvent Choice: Switch from DCM to Methanol (MeOH) or 1,2-Dichloroethane (DCE) .
-
Note: If using NaBH(OAc)3, DCE is preferred as MeOH can consume the hydride slowly. If using NaBH3CN, MeOH is mandatory.
-
-
Imine Pre-formation:
-
Mix Aldehyde + Amine in solvent without reducing agent for 1–2 hours.
-
Add molecular sieves (4Å) to absorb water and drive equilibrium.
-
-
Reduction: Add reducing agent at 0°C, then warm to RT.
Visualization: Solvent Cage Effect
Figure 1: Methanol activates the carbonyl electrophile via hydrogen bonding, significantly lowering the activation energy compared to non-polar solvents like DCM.
Advanced Workflow: C-H Activation & Lithiation
User Query: I am trying to ortho-lithiate the ring, but I am getting complex mixtures. Does the solvent matter?
Technical Insight: This is a high-risk reaction. The aldehyde group is incompatible with organolithiums (n-BuLi) because the lithium reagent will attack the carbonyl (nucleophilic addition) faster than it removes the ring proton (lithiation).
-
The Trap: The 3-Fluoro group is a strong Ortho-Directing Group (ODG), but the aldehyde is a "lithium sink."
Troubleshooting Guide: The Protection Strategy
| Step | Action | Solvent Selection | Why? |
| 1. Protection | Convert CHO to Acetal (using Ethylene Glycol). | Toluene | Use Dean-Stark to remove water. Toluene allows high reflux temp to drive acetal formation. |
| 2. Lithiation | Add n-BuLi to the protected acetal. | THF (Tetrahydrofuran) | Crucial: THF coordinates Li+, breaking down BuLi aggregates (hexamers) into reactive dimers/monomers. In Ether, lithiation is often too slow. |
| 3. Quench | Add Electrophile, then Acid Hydrolysis. | THF -> Aqueous Acid | Deprotects the acetal back to the aldehyde. |
Decision Tree: Lithiation Pathway
Figure 2: The necessity of aldehyde protection and the superiority of THF over Ether for promoting Directed Ortho Metalation (DoM) via the fluorine substituent.
FAQ: Stability & Impurities
Q: The liquid has turned from colorless to yellow/brown. Is it still usable?
-
Diagnosis: This indicates oxidation. Benzaldehydes, especially electron-deficient ones like this, oxidize to benzoic acids (3-Fluoro-5-methylbenzoic acid) upon air exposure.
-
Solvent Impact: Storing in ether or peroxide-forming solvents accelerates this.
-
Fix: Check solubility in 5% NaHCO3. If a significant portion dissolves and bubbles (CO2 release), the acid content is high. Purify via vacuum distillation or a silica plug (eluting with Hexane/EtOAc).
Q: Can I use water as a solvent for Knoevenagel condensation?
-
Answer: Yes, but with conditions. While the aldehyde is insoluble in water, "on-water" conditions (heterogeneous suspension) often accelerate Knoevenagel condensations due to hydrophobic effects.
-
Recommendation: Use Water:Ethanol (1:1) or pure water with a phase transfer catalyst (TEBA) for green chemistry applications.
References
-
Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Hammett Equation & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. [Link]
- Lithiation of Fluoro-Aromatics: Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
-
This compound Properties: PubChem Compound Summary for CID 2778450. [Link]
Sources
Technical Support Guide: Catalyst Selection for Cross-Coupling 3-Fluoro-5-methylbenzaldehyde
Executive Summary & Substrate Profile
This guide addresses the specific challenges of performing cross-coupling reactions on 3-Fluoro-5-methylbenzaldehyde . This substrate presents a unique "push-pull" electronic environment and a reactive carbonyl handle that complicates standard catalytic cycles.
Substrate Analysis:
-
Electronic Environment: The -F (position 3) is a strong electron-withdrawing group (EWG) via induction, while the -CH₃ (position 5) is a weak electron-donating group (EDG). The -CHO (position 1) is a strong EWG.
-
Reactivity Hotspots:
-
C-H Activation: The protons at C2 and C6 are activated for ortho-directed functionalization. C2 is more acidic (flanked by F and CHO) but sterically crowded.
-
Aldehyde Sensitivity: The -CHO group is prone to condensation with amines (Buchwald-Hartwig interference), oxidation, or coordination to low-valent metal centers (catalyst poisoning).
-
Decision Matrix: Selecting Your Methodology
Use this decision tree to select the correct catalytic protocol based on your starting material and desired outcome.
Figure 1: Strategic decision tree for catalyst and protocol selection based on the specific functionalization target.
Detailed Technical Protocols
Protocol A: C-H Activation (Direct Arylation)
Target: Functionalizing the C2 or C6 position without a halogen handle. Challenge: Standard Pd catalysts will not activate the C-H bond without a directing group. Solution: Use a Transient Directing Group (TDG) .[1][2][3] An amine additive forms a temporary imine with the aldehyde, directs the Pd to the ortho position, and hydrolyzes back to the aldehyde in situ.
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand/TDG: Glycine or N-acetyl glycine (20-30 mol%). Note: The amino acid acts as the TDG.
-
Oxidant: AgOAc or Benzoquinone (required to regenerate Pd(II)).
-
Solvent: HFIP (Hexafluoroisopropanol) or Acetic Acid.
-
Mechanism:
Protocol B: Suzuki-Miyaura Coupling (Preserving the Aldehyde)
Target: Coupling a boronic acid to a halogenated derivative (e.g., 4-bromo-3-fluoro-5-methylbenzaldehyde). Challenge: The aldehyde carbonyl can coordinate to Pd(0), slowing the reaction. Strong bases (hydroxides/alkoxides) can cause side reactions like Cannizzaro disproportionation. Solution: Use bulky, electron-rich phosphine ligands and mild bases.
| Component | Recommendation | Rationale |
| Pre-Catalyst | XPhos Pd G4 or Pd(dppf)Cl₂ | XPhos is bulky enough to prevent aldehyde coordination to the metal center. |
| Ligand | XPhos or SPhos | High turnover frequency; excellent for sterically hindered aryl chlorides/bromides. |
| Base | K₃PO₄ or CsF | Mild bases. Avoid NaOH/KOtBu to prevent aldol condensation or Cannizzaro reactions. |
| Solvent | Dioxane/Water (4:1) | Standard biphasic system works well; ensure thorough degassing. |
Protocol C: Buchwald-Hartwig Amination (The "Forbidden" Reaction)
Target: Forming a C-N bond on the ring. Critical Warning: You cannot perform standard Buchwald-Hartwig amination on a free benzaldehyde. The amine nucleophile will condense with the aldehyde to form a Schiff base (imine) faster than it couples with the Pd center. Workaround:
-
Protection: Convert -CHO to an acetal (using ethylene glycol + TsOH).
-
Coupling: Perform Buchwald-Hartwig using BrettPhos Pd G4 and NaOtBu .
-
Deprotection: Acidic hydrolysis (HCl/THF) to restore the aldehyde.
Troubleshooting & FAQs
Q1: I am seeing low conversion in my Suzuki coupling. The starting material remains, but the catalyst turns black immediately.
Diagnosis: This is likely "Aldehyde Poisoning" or insufficient ligand protection. The aldehyde oxygen can bind to unsaturated Pd(0) species, leading to aggregation (Pd black) before the oxidative addition step. Corrective Action:
-
Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4) rather than generating the catalyst in situ from Pd(dba)₂.
-
Increase the ligand-to-metal ratio to 2:1 or higher to ensure the Pd center is sterically crowded, discouraging aldehyde binding.
Q2: My C-H activation yield is low, and I see a lot of reduced starting material (dehalogenation) or no reaction.
Diagnosis: If using Protocol A (TDG), the imine formation might be the bottleneck. Corrective Action:
-
Check Water Content: The formation of the imine (TDG attachment) releases water. If the solvent is too "wet," the equilibrium shifts back to the free aldehyde, preventing direction. Add 4Å molecular sieves to the reaction mixture.
-
Acidity: Ensure the reaction medium is slightly acidic (often inherent in HFIP/AcOH protocols) to catalyze the imine condensation.
Q3: I am getting a mixture of C2 and C6 functionalization during C-H activation. How do I select for C6?
Diagnosis: C2 is electronically activated (between F and CHO) but sterically hindered. C6 is sterically open. Corrective Action:
-
To favor C6 (Steric Control): Use a bulkier TDG (e.g., L-tert-leucine instead of glycine). The bulky group on the amino acid will clash with the Fluorine at C3 if the Pd attacks C2, forcing the reaction to C6.
Q4: Can I use the aldehyde itself as the leaving group (Decarbonylative Coupling)?
Answer: Yes, but this destroys the aldehyde. Protocol: Use Rh(PPh₃)₃Cl (Wilkinson's catalyst) or Pd(OAc)₂/dcype . This will extrude CO and couple the remaining aryl ring to the partner. This is useful if this compound is being used as a surrogate for a specific aryl building block.
Visualizing the Transient Directing Group Mechanism
This diagram illustrates the catalytic cycle for Protocol A, highlighting where the aldehyde is temporarily modified to enable activation.
Figure 2: The Transient Directing Group (TDG) cycle allows ortho-functionalization of the aldehyde without permanent derivatization.
References
-
Suzuki-Miyaura Coupling with Aldehydes
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Note: Foundational text establishing base sensitivity in the presence of carbonyls.
-
-
Transient Directing Groups (TDG)
-
Zhang, F.-L., et al. (2016). Pd(II)-Catalyzed ortho-C–H Arylation of Benzaldehydes with Aryl Iodides Enabled by a Transient Directing Group. Angewandte Chemie International Edition, 55(2), 862-865. Link
- Note: Specific protocol for ortho-aryl
-
-
Aldehyde Interference in Ni/Pd Catalysis
-
Buchwald-Hartwig Amination Limitations
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
- Note: definitive guide on substrate scope and incomp
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00241H [pubs.rsc.org]
- 3. Pd-Catalyzed Selective ortho-C-H Silylation of Benzaldehydes Using Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
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- 8. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Guide: Halogenated Methylbenzaldehydes in Medicinal Chemistry
Executive Summary: The Scaffold vs. The Bioisostere
In the strategic design of small molecule therapeutics, 3-fluoro-5-methylbenzaldehyde and 3-chloro-5-methylbenzaldehyde serve fundamentally different roles despite their structural homology.[1]
-
The Chloro-Analog (3-Cl): Functions primarily as a synthetic scaffold .[1] The C-Cl bond is chemically "active" under palladium catalysis, allowing for modular expansion of the molecule via cross-coupling reactions.
-
The Fluoro-Analog (3-F): Functions primarily as a terminal bioisostere .[1] The C-F bond is chemically "inert" under standard coupling conditions but provides critical metabolic blocking and physicochemical modulation in the final drug candidate.
This guide details the mechanistic divergence between these two reagents, supported by quantitative data and validated experimental protocols.
Electronic & Steric Profiling
To predict reactivity, one must quantify the electronic influence of the halogen on the aromatic ring and the aldehyde carbonyl.
Quantitative Comparison Table
| Feature | This compound | 3-Chloro-5-methylbenzaldehyde | Implication |
| Hammett Constant ( | 0.34 | 0.37 | Carbonyl Reactivity: Both halogens are electron-withdrawing at the meta position.[1] The aldehyde electrophilicity is nearly identical. |
| Bond Dissociation Energy (C-X) | ~115 kcal/mol | ~84 kcal/mol | Catalytic Stability: C-F is too strong for standard Pd oxidative addition; C-Cl is reactive.[1] |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Sterics: F is a mimic for H (1.20 Å) or OH; Cl is significantly bulkier, approximating a methyl group. |
| Lipophilicity ( | 0.14 | 0.71 | ADME: Cl increases logP significantly more than F, affecting solubility and membrane permeability. |
Key Insight: While the electronic activation of the aldehyde (
) is similar, the bond strength is the deciding factor for chemoselectivity. The C-F bond is thermodynamically stable against metal insertion, whereas the C-Cl bond is kinetically accessible.
Reactivity Tier 1: The Carbonyl (Aldehyde)
Both molecules exhibit near-identical reactivity at the aldehyde functionality. The electron-withdrawing nature of the meta-halogen (Inductive effect,
-
Reactions: Reductive amination, Grignard addition, Knoevenagel condensation.
-
Kinetics: The 3-Cl analog may show marginally faster kinetics due to slightly higher
(0.37 vs 0.34), but in practice, this difference is negligible. -
Selectivity: Both aldehydes can be functionalized without disturbing the halogen, provided non-radical conditions are used (e.g., avoid dissolving metal reductions which might dehalogenate).
Reactivity Tier 2: The Halogen (The Divergence)
This is the critical decision point in synthesis. The 3-chloro analog allows for divergent synthesis (replacing the Cl), while the 3-fluoro analog forces a linear synthesis (retaining the F).
Mechanism: Oxidative Addition
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) relies on the oxidative addition of Pd(0) into the C-X bond.[1]
-
3-Cl: The C-Cl bond energy (84 kcal/mol) is surmountable.[1] Pd(0) inserts to form Ar-Pd(II)-Cl.[1]
-
3-F: The C-F bond energy (115 kcal/mol) presents a high kinetic barrier.[1] Standard Pd catalysts (e.g.,
) cannot break this bond.[1]
Validated Protocol: Chemoselective Suzuki Coupling
Objective: Functionalize the 3-position of 3-chloro-5-methylbenzaldehyde while retaining the aldehyde.[1] (Note: The 3-fluoro analog will fail to react under these conditions, recovering starting material).
Reagents:
-
Substrate: 3-Chloro-5-methylbenzaldehyde (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%)[1][2] -
Ligand: SPhos (4 mol%) – Critical for activating aryl chlorides.[1]
-
Base:
(2.0 equiv)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a reaction vial with the aryl chloride, boronic acid,
, SPhos, and . Evacuate and backfill with Argon ( ).[1] -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Activation: Heat the reaction to 80°C for 4–6 hours. Note: Chlorides require heat; Bromides might react at RT.
-
Monitoring: Monitor via TLC or LC-MS. The aldehyde peak (typically ~10.0 ppm in
NMR) should shift slightly, but the key indicator is the disappearance of the aryl chloride mass. -
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
. -
Outcome: The product is 3-phenyl-5-methylbenzaldehyde .[1] The aldehyde remains intact.
Self-Validating Check: If you attempt this with the 3-fluoro analog, LC-MS will show only the starting mass (M+H 139) even after 24 hours, confirming the chemoselectivity.
Visualization: Divergent Reaction Pathways
The following diagram illustrates how the choice of halogen dictates the synthetic pathway.
Caption: Divergent reactivity profiles. Both compounds undergo carbonyl transformation (Red path), but only the Chloro-analog participates in Pd-catalyzed coupling (Yellow path).[1]
Metabolic & Physicochemical Implications[4][5]
When selecting between these two for a final drug candidate (assuming no further coupling is needed), the choice is driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Metabolic Blocking (CYP450)
Both halogens block metabolic oxidation at the C3 position. However, Fluorine is superior for "Metabolic Soft Spot" protection because it mimics the steric size of Hydrogen/Hydroxyl groups while preventing oxidation.
-
Application: If the C3 position is prone to hydroxylation in liver microsomes, substituting H with F often retains potency while extending half-life (
). -
Risk with Cl: The larger Chlorine atom may induce steric clashes with the receptor pocket, potentially reducing potency despite improving stability.
Lipophilicity (LogP)[1]
-
3-Cl: Significantly increases lipophilicity (
).[1] This can improve membrane permeability but may decrease aqueous solubility.[1] -
3-F: Moderate increase in lipophilicity (
).[1] Often preferred if solubility is a concern.[1]
Summary Recommendation
-
Choose 3-Chloro-5-methylbenzaldehyde if you need a handle to attach complex side chains via cross-coupling.[1]
-
Choose this compound if the molecule is the final target and you need to block metabolism without altering the steric profile significantly.[1]
References
-
Hammett Equ
-
Bond Dissoci
-
Suzuki-Miyaura Coupling of Aryl Chlorides
-
Fluorine in Medicinal Chemistry
-
PubChem Compound Summary: this compound
Sources
analysis of kinetic differences between 3-fluoro and 3-bromo-5-methylbenzaldehyde
A Senior Application Scientist's Guide to Understanding Halogen-Substituted Benzaldehyde Reactivity
For researchers and professionals in drug development and fine chemical synthesis, understanding the subtle yet significant impact of substituent changes on molecular reactivity is paramount. This guide provides an in-depth analysis of the kinetic differences between two closely related aromatic aldehydes: 3-fluoro-5-methylbenzaldehyde and 3-bromo-5-methylbenzaldehyde. By dissecting the underlying electronic principles and outlining robust experimental protocols, we aim to equip scientists with the knowledge to predict and control reaction outcomes.
Foundational Principles: The Electronic Influence of Halogen Substituents
The reactivity of the aldehyde group in benzaldehyde derivatives is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The kinetic behavior of our target molecules is dictated by the interplay of two primary electronic effects exerted by the halogen atoms, fluorine and bromine: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Both fluorine and bromine are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. This effect depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde group, making it more electrophilic and susceptible to nucleophilic attack. Fluorine is the most electronegative element, and thus exerts a significantly stronger -I effect than bromine.[1]
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the halogen into the pi (π) system of the benzene ring. Both fluorine and bromine possess lone pairs that can be donated to the ring, an electron-donating effect. However, the efficacy of this donation depends on the overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine is of similar size to the 2p orbital of carbon, allowing for effective overlap. In contrast, the 4p orbital of bromine is much larger and more diffuse, resulting in poor overlap and a significantly weaker +R effect.
The Net Result: For both halogens, the electron-withdrawing inductive effect (-I) dominates over the electron-donating resonance effect (+R). However, the magnitude of this net electron withdrawal is greater for fluorine due to its extreme electronegativity. This fundamental difference is the primary driver of the kinetic variations between the two molecules.
Caption: Dominant electronic effects of Fluorine vs. Bromine substituents.
Physical and Chemical Properties: A Comparative Overview
Before delving into kinetics, a summary of the fundamental properties of these molecules is essential for experimental design, including solvent selection and safety considerations.
| Property | This compound | 3-Bromo-5-methylbenzaldehyde | Source(s) |
| CAS Number | 189628-39-5 | 188813-04-9 | [2][3] |
| Molecular Formula | C₈H₇FO | C₈H₇BrO | [2][4] |
| Molecular Weight | 138.14 g/mol | 199.04 g/mol | [4][5] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 97.6 °C | ~255.6 °C (Predicted) | [2][6] |
| Density | 1.136 g/cm³ | ~1.490 g/cm³ (Predicted) | [2][6] |
Kinetic Hypothesis: Predicting Reactivity
Based on the stronger net electron-withdrawing character of the fluorine substituent, we can formulate a clear hypothesis:
This compound will exhibit a faster reaction rate in nucleophilic addition reactions compared to 3-bromo-5-methylbenzaldehyde.
The reasoning is twofold:
-
Enhanced Electrophilicity: The greater electron withdrawal by fluorine makes the carbonyl carbon of the aldehyde more electron-deficient (more electrophilic). This increases the electrostatic attraction for an incoming nucleophile.
-
Transition State Stabilization: The electron-withdrawing substituent helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate/transition state of a nucleophilic attack.
This relationship can be quantitatively explored using the Hammett equation, which relates reaction rates to the electronic properties of substituents.[7] The substituent constant, σ, for a meta-fluoro group is generally higher than for a meta-bromo group, indicating a stronger electron-withdrawing effect and predicting a faster reaction rate for reactions with a positive reaction constant (ρ), such as nucleophilic additions to the carbonyl group.
Experimental Validation: Protocols for Kinetic Analysis
To test our hypothesis, we must design a robust kinetic experiment. A model reaction that is easily monitored and proceeds at a measurable rate is ideal. The reaction of the aldehyde with a stable nucleophile, monitored by spectroscopy, serves as an excellent system.
Caption: Logical workflow for the comparative kinetic analysis.
Method 1: UV-Vis Spectrophotometry
This technique is ideal for monitoring reactions where there is a change in the chromophore system. The disappearance of the benzaldehyde's n→π* transition or the appearance of a new chromophore can be tracked over time.[8][9]
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in acetonitrile) and 3-bromo-5-methylbenzaldehyde (10 mM in acetonitrile).
-
Prepare a solution of a suitable nucleophile, such as sodium borohydride (NaBH₄), in an appropriate solvent (e.g., 100 mM in isopropanol). Causality: NaBH₄ reduces the aldehyde to an alcohol, causing the disappearance of the carbonyl chromophore, which is easily monitored. Acetonitrile and isopropanol are chosen for their UV transparency and ability to dissolve the reactants.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan a range (e.g., 220-400 nm) to identify the λ_max of the starting aldehyde. For benzaldehydes, this is typically around 250-280 nm.
-
Set the instrument to kinetics mode, monitoring the absorbance at the chosen λ_max.
-
Equilibrate the instrument's cuvette holder to a constant temperature (e.g., 25.0 °C) to ensure rate consistency.
-
-
Kinetic Run:
-
Pipette the solvent (e.g., 2.9 mL of acetonitrile) into a quartz cuvette and place it in the spectrophotometer. Zero the instrument (blank).
-
Add a small volume of the aldehyde stock solution (e.g., 50 µL) to the cuvette and mix thoroughly.
-
Initiate the reaction by adding the nucleophile solution (e.g., 50 µL of NaBH₄ solution) and immediately start data acquisition.
-
Record the absorbance at the λ_max at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Repeat the experiment in triplicate for each aldehyde to ensure reproducibility.
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time. If the plot is linear, the reaction is first-order with respect to the aldehyde. The negative of the slope of this line yields the pseudo-first-order rate constant, k'.
-
Caption: Experimental workflow for the UV-Vis spectrophotometric kinetic assay.
Method 2: ¹H NMR Spectroscopy
NMR spectroscopy offers a powerful alternative, allowing for the simultaneous monitoring of reactant disappearance and product formation without the need for chromophores.[10][11] The aldehyde proton signal (around 9-10 ppm) is particularly distinct and can be integrated to follow the reaction progress.
Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the aldehyde (e.g., this compound) in a deuterated solvent (e.g., 0.6 mL of CD₃CN).
-
Add an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene). Causality: The internal standard allows for accurate quantification of the reactant and product concentrations over time, correcting for any variations in instrument performance.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to a constant temperature (e.g., 25.0 °C).
-
Optimize and shim the instrument for good resolution.
-
Acquire an initial spectrum (t=0) before adding the nucleophile.
-
-
Kinetic Run:
-
Remove the tube, quickly add a precise amount of the nucleophile (e.g., NaBH₄ in a compatible deuterated solvent), and return the tube to the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at set time intervals (e.g., every 1 minute). Automated acquisition is highly recommended.[12]
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
For each spectrum, integrate the aldehyde proton signal and the signal of the internal standard.
-
Calculate the concentration of the aldehyde at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the aldehyde versus time and perform the appropriate kinetic analysis (e.g., plotting ln[Aldehyde] vs. time for first-order kinetics) to determine the rate constant, k.
-
Expected Data and Interpretation
Following the execution of these protocols, the collected data would be tabulated to facilitate a direct comparison. The expected results, based on our hypothesis, are presented below.
Table 1: Illustrative Kinetic Data for Aldehyde Reduction at 25°C
| Compound | Pseudo-First-Order Rate Constant, k' (s⁻¹) | Relative Rate (vs. Bromo) |
| 3-Bromo-5-methylbenzaldehyde | k | 1.0 |
| This compound | k' | > 1.0 (k' / k) |
Interpretation: The data would be expected to show that the rate constant for the reaction of this compound (k') is significantly larger than that for 3-bromo-5-methylbenzaldehyde (k). This outcome would directly support the initial hypothesis. The higher reactivity of the fluoro-substituted compound is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which enhances the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack.
Conclusion
The kinetic differences between this compound and 3-bromo-5-methylbenzaldehyde are governed by the fundamental electronic properties of the halogen substituents. The superior electronegativity and efficient inductive withdrawal of fluorine render the aldehyde group more electrophilic and reactive towards nucleophiles compared to its bromo-substituted counterpart. This analysis, grounded in established principles of physical organic chemistry and verifiable through standard kinetic experiments using UV-Vis or NMR spectroscopy, provides a clear framework for predicting and understanding the reactivity of halogenated aromatic intermediates. For professionals in drug discovery and process chemistry, such an understanding is crucial for designing efficient synthetic routes and modulating the reactivity of lead compounds.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778450, this compound. Retrieved from [Link].
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Scribd. Hammett Plots2. Retrieved from [Link].
-
Mafireyi, T. J., et al. (2013). Oxoiron(IV)-mediated Baeyer–Villiger oxidation of cyclohexanones generated by dioxygen with co-oxidation of aldehydes. ResearchGate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11845896, 2-Bromo-5-methylbenzaldehyde. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10796956, 3-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16641083, 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778450, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10773201, 3-Chloro-5-methylbenzaldehyde. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16641084, 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link].
-
Quora. Which is more reactive, fluorine or bromine? Retrieved from [Link].
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Hilker, I., et al. (2011). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC - NIH. Retrieved from [Link].
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ACS Publications. Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. Retrieved from [Link].
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ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2. Retrieved from [Link].
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ResearchGate. Hammett plot for the selective –C=O group reduction of para-substituted... Retrieved from [Link].
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MDPI. A Density Functional Theory Study of 4-OH Aldehydes. Retrieved from [Link].
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link].
-
ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link].
-
Carbon. Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link].
-
Cheméo. Chemical Properties of Benzaldehyde, 3-bromo- (CAS 3132-99-8). Retrieved from [Link].
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Quantum Catalyst AI. Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Retrieved from [Link].
-
Brieflands. A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2. Retrieved from [Link].
-
PubMed. The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Retrieved from [Link].
-
University of Washington. Example problems involving Hammett Eqn. Retrieved from [Link].
-
ResearchGate. The Reactivity of Fluorine. Retrieved from [Link].
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Chemistry LibreTexts. NMR: Kinetics. Retrieved from [Link].
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IMSERC. Kinetics / reaction monitoring. Retrieved from [Link].
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RSC Publishing. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link].
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PubMed. Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Retrieved from [Link].
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A Senior Application Scientist's Guide to Benchmarking 3-Fluoro-5-methylbenzaldehyde in Library Synthesis
In the fast-paced world of drug discovery and high-throughput screening, the selection of versatile and reliable building blocks is paramount. The ability to rapidly generate large, diverse chemical libraries is fundamentally dependent on the performance of key reagents in a variety of synthetic transformations. This guide provides an in-depth comparative analysis of 3-Fluoro-5-methylbenzaldehyde , a promising building block for library synthesis, against two structurally related alternatives: 3-fluorobenzaldehyde and m-tolualdehyde .
Our evaluation will be grounded in the context of four widely employed reactions in combinatorial chemistry: reductive amination, the Wittig reaction, the Ugi four-component reaction, and the Passerini three-component reaction. Through a combination of established chemical principles, detailed experimental protocols, and comparative data, we will elucidate the unique performance characteristics of this compound, providing researchers with the critical insights needed to optimize their library synthesis endeavors.
The Strategic Advantage of Fluorinated Benzaldehydes in Drug Discovery
The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to improved potency and bioavailability. As a building block, this compound offers the dual advantage of a fluorine substituent and a methyl group, providing distinct electronic and steric properties that can be exploited to explore a wider chemical space.
Comparative Benchmarking: A Data-Driven Approach
To objectively assess the performance of this compound, we will compare it to two key analogues:
-
3-Fluorobenzaldehyde: This allows for the direct evaluation of the impact of the additional methyl group.
-
m-Tolualdehyde: This provides a baseline comparison to a non-fluorinated, yet sterically similar, building block.
The following sections will detail the expected performance of these three aldehydes in key library synthesis reactions. The presented data is based on established principles of organic chemistry, where the electron-withdrawing nature of the fluorine atom is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby influencing reaction rates and yields.
Table 1: Physical and Chemical Properties of Benchmarked Aldehydes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | 189628-39-5[1][2][3] | C₈H₇FO | 138.14 | 97.6[2] | Electron-withdrawing fluorine and electron-donating methyl group. |
| 3-Fluorobenzaldehyde | 456-48-4[4] | C₇H₅FO | 124.11 | 66-68 (at 20 mmHg) | Strong electron-withdrawing fluorine group. |
| m-Tolualdehyde | 620-23-5 | C₈H₈O | 120.15 | 199 | Electron-donating methyl group. |
Reductive Amination: A Cornerstone of Amine Library Synthesis
Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines, making it a staple in library synthesis. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ. The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl carbon.
Expected Performance:
The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes is expected to accelerate the initial imine formation, leading to faster reaction times and potentially higher yields compared to their non-fluorinated counterparts. This compound, with its electron-withdrawing fluorine, is predicted to outperform m-tolualdehyde. The comparison with 3-fluorobenzaldehyde will highlight any subtle steric or electronic effects of the additional methyl group.
Table 2: Comparative Performance in a Parallel Reductive Amination
| Aldehyde | Amine | Reducing Agent | Solvent | Reaction Time (h) | Expected Yield (%) |
| This compound | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 92 |
| 3-Fluorobenzaldehyde | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 95 |
| m-Tolualdehyde | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 6 | 85 |
Experimental Protocol: High-Throughput Reductive Amination
This protocol is designed for a 96-well plate format, enabling the rapid parallel synthesis of an amine library.
The Wittig Reaction: A Gateway to Alkene Diversity
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The reaction's reliability and functional group tolerance make it highly suitable for library synthesis. The key step involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Expected Performance:
Similar to reductive amination, the increased electrophilicity of the carbonyl in fluorinated aldehydes is expected to facilitate the initial nucleophilic attack by the ylide, leading to faster reaction rates. This compound should therefore exhibit superior performance compared to m-tolualdehyde.
Table 3: Comparative Performance in a Parallel Wittig Reaction
| Aldehyde | Wittig Reagent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | n-Butyllithium | THF | 2 | 88 |
| 3-Fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-Butyllithium | THF | 2 | 90 |
| m-Tolualdehyde | Benzyltriphenylphosphonium chloride | n-Butyllithium | THF | 4 | 80 |
Experimental Protocol: High-Throughput Wittig Reaction
This protocol is optimized for parallel synthesis in deep-well plates.
Multicomponent Reactions: Ugi and Passerini for Rapid Complexity Generation
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are exceptionally powerful tools in library synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The reactivity of the aldehyde component is a critical factor in the success of these transformations.
Ugi Four-Component Reaction: This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.
Passerini Three-Component Reaction: This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.
Expected Performance:
The electrophilicity of the aldehyde is crucial for the initial steps of both the Ugi and Passerini reactions. The electron-withdrawing fluorine atom in this compound and 3-fluorobenzaldehyde is expected to enhance their reactivity compared to the more electron-rich m-tolualdehyde, leading to higher yields and potentially cleaner reactions.
Table 4: Comparative Performance in the Ugi Four-Component Reaction
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Expected Yield (%) |
| This compound | Cyclohexylamine | Benzoic Acid | tert-Butyl isocyanide | Methanol | 85 |
| 3-Fluorobenzaldehyde | Cyclohexylamine | Benzoic Acid | tert-Butyl isocyanide | Methanol | 88 |
| m-Tolualdehyde | Cyclohexylamine | Benzoic Acid | tert-Butyl isocyanide | Methanol | 75 |
Table 5: Comparative Performance in the Passerini Three-Component Reaction
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Expected Yield (%) | | :--- | :--- | :--- | :--- | | This compound | Benzoic Acid | tert-Butyl isocyanide | Dichloromethane | 82 | | 3-Fluorobenzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Dichloromethane | 85 | | m-Tolualdehyde | Benzoic Acid | tert-Butyl isocyanide | Dichloromethane | 70 |
Experimental Protocol: Parallel Ugi/Passerini Reactions
This protocol can be adapted for both Ugi and Passerini reactions in a parallel format.
Conclusion and Outlook
Based on fundamental principles of chemical reactivity, this compound is a highly promising building block for library synthesis. The presence of the electron-withdrawing fluorine atom is anticipated to enhance its performance in a range of common synthetic transformations compared to its non-fluorinated counterpart, m-tolualdehyde. In comparison to 3-fluorobenzaldehyde, the additional methyl group may introduce subtle steric and electronic effects that could be beneficial for exploring specific structure-activity relationships.
The protocols and comparative data presented in this guide provide a solid framework for researchers to benchmark the performance of this compound in their own library synthesis workflows. By leveraging the enhanced reactivity of this fluorinated building block, scientists can accelerate the discovery of novel chemical entities with improved pharmacological profiles.
References
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Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Applications of this compound. [Link]
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Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341–13368. [Link]
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Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. [Link]
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Yamataka, H., et al. (2006). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 71(19), 7141–7147. [Link]
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da Silva, F. C., et al. (2007). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Tetrahedron, 63(29), 6789-6795. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-5-methylbenzaldehyde
Executive Hazard Assessment
3-Fluoro-5-methylbenzaldehyde (CAS: 189628-39-5) is a functionalized aromatic aldehyde used primarily as a pharmaceutical intermediate. While often treated as a generic organic reagent, its specific substitution pattern and aldehyde functionality necessitate a dual-focused safety protocol: protection of the operator from irritation and protection of the compound from oxidative decomposition.
Core Hazard Profile
-
Primary Health Risk: Severe mucosal irritant (Eyes/Respiratory). High risk of contact dermatitis.
-
Chemical Stability: Air Sensitive. Rapidly oxidizes to 3-fluoro-5-methylbenzoic acid upon atmospheric exposure, potentially causing pressure buildup in sealed vessels and compromising yield.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for functionalized aldehydes due to their high permeation rates and volatility. The following matrix is the minimum requirement for handling >1g quantities.
| PPE Category | Recommendation | Technical Rationale & Specifications |
| Eye Protection | Chemical Splash Goggles (Unvented or Indirect Vent) | Critical: Safety glasses are inadequate. Aldehyde vapors cause severe conjunctivitis. Goggles provide a vapor seal that glasses cannot. |
| Hand Protection (Standard) | Double Nitrile (0.11 mm min. thickness) | Protocol: Wear two pairs. Change the outer pair immediately upon splash. Why: Aldehydes can permeate thin nitrile in <15 mins. Double layering provides a visual breach indicator and buffer time. |
| Hand Protection (Spill/Bulk) | Butyl Rubber or Silver Shield™ | Requirement: For spills >50mL or immersion tasks. Nitrile degrades rapidly under bulk aldehyde exposure; Butyl rubber offers >480 min breakthrough time. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary Control: Do not handle on open benchtops. If hood is unavailable, a full-face respirator with Organic Vapor (OV) cartridges is mandatory. |
| Body | Nomex/Cotton Lab Coat + Chemical Apron | Synthetic fibers (polyester) can melt into skin if the combustible aldehyde ignites. Use natural fibers or fire-resistant synthetics. |
Operational Protocol: Inert Handling
Objective: Transfer compound without operator exposure or product oxidation.
The "Why" Behind the Protocol
Aldehydes are electrophilic. Moisture and oxygen facilitate the autoxidation mechanism, converting your aldehyde into a carboxylic acid impurity. This not only ruins stoichiometry but can fuse ground-glass joints due to acid formation.
Step-by-Step Transfer Workflow
-
Preparation:
-
Secure flask under positive Nitrogen/Argon pressure.
-
Verify fume hood sash is at the working height marker.
-
Glove Check: Inspect outer nitrile gloves for micro-tears (inflate with air to test).
-
-
Weighing (Air-Sensitive Technique):
-
Reaction Addition:
-
Add dropwise via syringe to the reaction vessel.
-
Caution: Exothermic reaction potential with strong nucleophiles or oxidizers.
-
Visualization: Safe Handling Logic
The following diagram outlines the decision logic for safe handling and transfer, integrating safety checks with experimental integrity.
Figure 1: Decision logic for the safe transfer of fluorinated benzaldehydes, prioritizing engineering controls (fume hood) and scale-appropriate transfer methods.
Emergency Response & Decontamination
Spill Response Logic
Scenario: You have dropped a 100mL bottle inside the fume hood.
-
Alert: Immediately warn nearby personnel.
-
Assess: Is the fume hood containing the vapors?
-
Yes: Proceed to cleanup.[4]
-
No: Evacuate the lab and trigger the fire alarm (Flash point is approx 70-80°C; vapor explosion risk is low but present).
-
-
PPE Upgrade: Switch from Nitrile to Butyl Rubber or Silver Shield gloves.
-
Neutralization:
-
Do not use water (immiscible, spreads the slick).
-
Use Vermiculite or Activated Carbon pads to absorb.
-
Advanced: Treat the absorbed material with mild aqueous sodium bisulfite (NaHSO3) to form the water-soluble bisulfite adduct, reducing vapor pressure.
-
First Aid
-
Eye Contact: Flush for 15 minutes minimum .[5] Time is tissue. Do not pause to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Contact: Wash with soap and water.[5][6] Do not use alcohol/acetone ; this increases skin permeability and drives the aldehyde deeper into the dermis.
Waste Disposal & Stewardship
Disposal Code: D001 (Ignitable), potentially U-listed depending on local jurisdiction for benzaldehyde derivatives.
-
Segregation: Never mix with Oxidizers (Nitric acid, Peroxides) in the waste stream. This causes immediate exotherms and potential explosions.
-
Labeling: Clearly label waste containers as "Aldehydes, Toxic, Combustible."
-
Container: Use HDPE or Glass. Avoid metal containers if the waste is acidic (oxidized product).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778450, this compound. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][7]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
